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  • Product: 3-Pyridinecarboximidic acid, propyl ester
  • CAS: 143966-29-4

Core Science & Biosynthesis

Foundational

"Synthesis and characterization of 3-Pyridinecarboximidic acid, propyl ester"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Synthesis and Characterization of 3-Pyridinecarboximidic acid, propyl ester Senior Application Scientist: Dr. Gemini Abstract: T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Synthesis and Characterization of 3-Pyridinecarboximidic acid, propyl ester

Senior Application Scientist: Dr. Gemini

Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 3-Pyridinecarboximidic acid, propyl ester, a pyridine-based imidate with significant potential as a versatile intermediate in pharmaceutical and agrochemical research. While direct literature on this specific molecule is sparse, this document leverages established, reliable chemical principles to outline a robust synthetic pathway via the Pinner reaction. We delve into the causality behind the chosen methodology, emphasizing the critical parameters necessary for success. Furthermore, a multi-faceted analytical approach for unambiguous structural elucidation and purity confirmation is presented, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. This guide is designed to empower researchers with the practical and theoretical knowledge required to confidently synthesize and validate this valuable chemical entity.

Introduction and Strategic Importance

The Pyridinecarboximidate Functional Group

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. When functionalized with an imidate ester (carboximidate), as in the target molecule, new synthetic possibilities emerge. Imidates are highly versatile intermediates, capable of undergoing further transformations to yield amidines, orthoesters, and various heterocyclic systems, which are themselves important pharmacophores.[1][2]

Propyl 3-Pyridinecarboximidate: A Novel Building Block

3-Pyridinecarboximidic acid, propyl ester (also known as propyl nicotinoimidate) combines the key pyridine core with the reactive imidate functionality. Esters of pyridine carboxylic acids are valuable intermediates in the synthesis of numerous compounds, including derivatives with anti-tubercular activity and the important B vitamin niacinamide.[3] The introduction of the propyl group offers a balance of lipophilicity and steric properties that can be advantageous in tuning the physicochemical characteristics of downstream drug candidates or materials. The strategic location of the imidate at the 3-position of the pyridine ring makes it an analogue of nicotinic acid derivatives, a class of compounds with diverse biological activities.

Rationale for Synthesis

The primary motivation for the synthesis of this compound is its potential as a reactive intermediate. Its structural similarity to other pyridine esters used in the development of pharmaceuticals, agrochemicals, and specialty chemicals suggests its utility as a building block for novel molecular discovery.[4][5] This guide provides the foundational chemistry to access this molecule, enabling its exploration in various research and development programs.

Retrosynthetic Analysis and Chosen Synthetic Pathway

The Pinner Reaction: A Deliberate Choice

The most direct and reliable method for converting a nitrile to an imidate ester is the Pinner reaction.[6] This classic acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a protonated nitrile.[7][8]

Causality for Selection:

  • High Efficiency: The Pinner reaction is known for its high efficiency in converting nitriles to imidates, particularly when conducted under strictly anhydrous conditions to prevent hydrolysis of the product back to an ester.[7]

  • Mild Conditions: The reaction proceeds at low temperatures (typically 0-15 °C), which is crucial for preserving the stability of the resulting imidate salt.[2]

  • Precursor Availability: The starting materials, 3-cyanopyridine (nicotinonitrile) and n-propanol, are readily available and cost-effective commercial reagents.

The reaction proceeds via the formation of a highly reactive intermediate known as a Pinner salt (in this case, propyl 3-pyridinecarboximidate hydrochloride).[1][7] This salt can be isolated or used in situ for subsequent reactions.

Retrosynthetic Logic

The retrosynthesis of the target molecule is straightforward, directly pointing to the Pinner reaction as the key transformation.

G target Propyl 3-Pyridinecarboximidate pinner Pinner Reaction (Key Transformation) target->pinner [Disconnect C-O, C=N] reagents 3-Cyanopyridine + n-Propanol + HCl (anhydrous) pinner->reagents

Caption: Retrosynthetic analysis of Propyl 3-Pyridinecarboximidate.

Experimental Protocol: Synthesis of Propyl 3-Pyridinecarboximidate Hydrochloride

This protocol details the formation of the Pinner salt. The isolation of the neutral "free base" is an optional subsequent step.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.PurityNotes
3-CyanopyridineC₆H₄N₂104.11100-54-9≥99%Must be dry.
n-PropanolC₃H₈O60.1071-23-8Anhydrous, ≥99.5%Critical for preventing side reactions.
Diethyl Ether(C₂H₅)₂O74.1260-29-7AnhydrousUsed as the reaction solvent.
Hydrogen ChlorideHCl36.467647-01-0GasMust be passed through a drying tube.
Step-by-Step Synthesis Workflow

The following protocol is a self-validating system. Success at each stage (e.g., complete dissolution, formation of a precipitate) provides confidence for proceeding to the next step.

  • Inert Atmosphere Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a drying tube (filled with CaCl₂ or Drierite) to protect from atmospheric moisture. Purge the entire system with an inert gas (Nitrogen or Argon).

  • Reagent Charging: In the flask, dissolve 3-cyanopyridine (1.0 eq) in a mixture of anhydrous n-propanol (1.1 eq) and anhydrous diethyl ether. The ether serves as a solvent to facilitate precipitation of the Pinner salt.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature is critical to prevent the thermodynamically unstable imidate salt from rearranging into an N-propylnicotinamide byproduct.[2]

  • HCl Gas Introduction: Bubble dry hydrogen chloride gas through the solution at a slow, steady rate. The protonation of the nitrile nitrogen by HCl is the initiating step, significantly increasing the electrophilicity of the nitrile carbon.[7]

  • Reaction Monitoring & Pinner Salt Formation: The reaction is typically exothermic. Maintain the temperature between 0-10 °C. As the reaction progresses, the product, propyl 3-pyridinecarboximidate hydrochloride, will precipitate from the ether solution as a white solid. Continue bubbling HCl until the solution is saturated and precipitation is complete (typically 2-4 hours).

  • Reaction Completion: After stopping the HCl flow, seal the flask and allow it to stir at 0-5 °C for an additional 12-18 hours to ensure complete conversion.

  • Isolation of the Pinner Salt: Collect the solid precipitate by vacuum filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the isolated white solid under a high vacuum to yield the final product, propyl 3-pyridinecarboximidate hydrochloride. Store immediately in a desiccator under an inert atmosphere as the salt is hygroscopic.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation prep1 Assemble & Flame-Dry Glassware prep2 Purge with Inert Gas (N₂) prep1->prep2 react1 Dissolve 3-Cyanopyridine & n-Propanol in Ether prep2->react1 react2 Cool to 0 °C react1->react2 react3 Bubble Dry HCl Gas (0-10 °C) react2->react3 react4 Stir at 0-5 °C (12-18h) react3->react4 workup1 Vacuum Filter Precipitate react4->workup1 workup2 Wash with Cold Anhydrous Ether workup1->workup2 workup3 Dry Under High Vacuum workup2->workup3 product Product: Propyl 3-Pyridinecarboximidate Hydrochloride workup3->product

Caption: Experimental workflow for the synthesis of the Pinner salt.

Comprehensive Characterization Strategy

Unambiguous structural confirmation requires a combination of spectroscopic and analytical methods. Each technique provides a unique piece of the structural puzzle.

Predicted Spectroscopic Data

The following data are predicted for the free base form (3-Pyridinecarboximidic acid, propyl ester, C₉H₁₂N₂O, M.W. 164.20 g/mol ).

Technique Expected Observations Rationale
¹H NMR δ ~8.5-9.0 (m, 2H, Pyridine H₂/H₆), δ ~7.5-8.0 (m, 2H, Pyridine H₄/H₅), δ ~4.1 (t, 2H, -OCH₂-), δ ~1.7 (sextet, 2H, -CH₂-), δ ~0.9 (t, 3H, -CH₃)The spectrum should clearly show four distinct aromatic protons of the pyridine ring and the characteristic triplet-sextet-triplet pattern of a propyl group attached to an oxygen.
¹³C NMR δ ~165 (C=N, Imidate), δ ~150 (Pyridine C₂/C₆), δ ~135 (Pyridine C₄), δ ~123 (Pyridine C₅), δ ~128 (Pyridine C₃), δ ~68 (-OCH₂-), δ ~22 (-CH₂-), δ ~10 (-CH₃)The key signal is the imidate carbon (~165 ppm). The presence of five distinct aromatic carbon signals and three aliphatic signals confirms the overall carbon framework.
IR (Infrared) ~1650 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch), ~3050 cm⁻¹ (Aromatic C-H stretch), ~2950 cm⁻¹ (Aliphatic C-H stretch)The strong C=N stretch is characteristic of the imidate functional group, distinguishing it from a nitrile (~2230 cm⁻¹) or an amide (~1680 cm⁻¹, C=O).
MS (Mass Spec) [M+H]⁺ = 165.10High-resolution mass spectrometry should confirm the molecular formula by providing an exact mass that matches the calculated value.
Elemental Analysis Calculated for C₉H₁₂N₂O: C, 65.83%; H, 7.37%; N, 17.06%The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition and purity of the sample.
Interlocking Confirmation Logic

No single technique is sufficient for confirmation. The power of this characterization suite lies in how the data interlock to provide a complete and validated structural assignment.

G Structure Proposed Structure Propyl 3-Pyridinecarboximidate NMR ¹H & ¹³C NMR Confirms C-H Framework Connectivity & Environment Structure->NMR IR IR Spectroscopy Confirms Functional Groups C=N, C-O Structure->IR MS Mass Spectrometry Confirms Molecular Weight C₉H₁₂N₂O Structure->MS EA Elemental Analysis Confirms Purity & Formula %C, %H, %N Structure->EA Confirmation Unambiguous Confirmation NMR->Confirmation IR->Confirmation MS->Confirmation EA->Confirmation

Caption: Logical flow of multi-technique structural confirmation.

Safety, Handling, and Storage

  • Reagent Safety: Hydrogen chloride gas is highly corrosive and toxic. All manipulations must be performed in a well-ventilated chemical fume hood. Anhydrous solvents like diethyl ether are extremely flammable.

  • Product Handling: The Pinner salt is hygroscopic and should be handled under an inert atmosphere whenever possible. The free base may be unstable over long periods and is best generated fresh or stored under nitrogen at low temperatures.

  • Storage: Store the hydrochloride salt in a tightly sealed container inside a desiccator. Store the free base under an inert atmosphere in a refrigerator or freezer.

References

  • Pinner reaction - Wikipedia. [Link]

  • Pinner Reaction - Organic Chemistry Portal. [Link]

  • Nitriles to Esters - Chemistry Steps. [Link]

  • US2758999A - Esterification of pyridine carboxylic acids - Google P
  • Pyridine-2,6-Dicarboxylic Acid Esters as Novel Ligands for Metal Extraction and Sensing - ResearchGate. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-Pyridinecarboximidic Acid, Propyl Ester

Topic: Solubility and Stability of 3-Pyridinecarboximidic acid, propyl ester Content Type: Technical Whitepaper / Physicochemical Profiling Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability of 3-Pyridinecarboximidic acid, propyl ester Content Type: Technical Whitepaper / Physicochemical Profiling Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.

Executive Summary

3-Pyridinecarboximidic acid, propyl ester (commonly referred to as Propyl Nicotinimidate ) is a reactive heterocyclic intermediate primarily utilized in the synthesis of fused nitrogenous heterocycles (e.g., 1,2,4-triazoles, oxadiazoles) via Pinner salt chemistry. Unlike its thermodynamic counterpart, propyl nicotinate (the carboxylic ester), this imidate ester is kinetically unstable in aqueous media and prone to pH-dependent hydrolysis.

This guide provides a structural analysis of the compound’s solubility and stability profiles, establishing protocols for its synthesis, isolation, and storage to prevent degradation into nicotinic acid derivatives.

Chemical Identity & Structural Properties[1][2]

PropertyDescription
IUPAC Name Propyl pyridine-3-carboximidate
Common Name Propyl nicotinimidate
Functional Class Imidate Ester (Imino Ether)
Precursor 3-Cyanopyridine (Nicotinonitrile)
Primary Form Hydrochloride Salt (Solid)
Free Base Form Oily Liquid (Transient/Unstable)
Molecular Weight ~164.2 g/mol (Free Base) / ~200.6 g/mol (HCl Salt)
The Imidate Functionality

The core reactivity of this molecule lies in the imidate group (


). This functional group is a "masked" ester and a "masked" amide simultaneously. The carbon center is highly electrophilic, making it susceptible to nucleophilic attack by water (hydrolysis), amines (amidine formation), or hydrazines (cyclization).

Solubility Profile

The solubility of propyl nicotinimidate is strictly dependent on its protonation state. Researchers must distinguish between the Hydrochloride Salt (the isolated stable form) and the Free Base (the reactive species generated in situ).

Solubility Data Table (Predicted & Empirical Class Behavior)
Solvent SystemHCl Salt SolubilityFree Base SolubilityStability Risk
Methanol/Ethanol High (>100 mg/mL)HighModerate: Slow alcoholysis (transesterification) may occur over time.
Water High (Dissolves rapidly)Low (Oils out)Critical: Rapid hydrolysis occurs immediately upon dissolution. Do not use for storage.
Diethyl Ether Insoluble (Precipitates)HighSafe: Ideal for precipitating the salt from reaction mixtures.
Dichloromethane Low/ModerateHigh Safe: Preferred solvent for free-basing and immediate reaction.
DMSO HighHighLow: Good for NMR, but hygroscopic nature of DMSO triggers hydrolysis.
Solvent Selection Strategy
  • For Isolation: Use anhydrous Diethyl Ether or MTBE . The HCl salt is insoluble in non-polar ethers, allowing for filtration of the product as a white, crystalline solid while impurities remain in solution.

  • For Reaction: Use anhydrous Methanol (if converting to amidine) or DCM (if reacting with acid chlorides).

  • Avoid: Water, wet solvents, and acetone (potential for side reactions with the imine).

Stability & Reactivity Profile

The stability of 3-Pyridinecarboximidic acid, propyl ester is governed by moisture and pH . The compound is thermodynamically unstable relative to its hydrolysis products.[1]

Hydrolytic Instability (The "Pinner Pathway")

The degradation pathway is pH-controlled. In aqueous environments, the imidate partitions into two primary breakdown routes:

  • Acidic Hydrolysis (pH < 5): Water attacks the protonated imine. The leaving group is ammonia (

    
    ).
    
    • Product: Propyl Nicotinate (Ester) +

      
      .
      
  • Basic Hydrolysis (pH > 9): Hydroxide attacks the carbonyl carbon. The leaving group is the alkoxide (propanol).

    • Product: Nicotinamide + Propanol.

Thermal Stability
  • Solid State (HCl Salt): Stable at

    
     under argon. At room temperature, it may slowly decompose, releasing Propyl Chloride and Nicotinamide via a Chapman-like rearrangement or simple elimination.
    
  • Solution State: Heating imidates in the presence of alcohol can lead to Orthoester formation (Pinner synthesis side-reaction).[2]

Reactivity Visualization

The following diagram maps the critical degradation and transformation pathways.

Reactivity_Map N_Imidate Propyl Nicotinimidate (HCl Salt) N_Ester Propyl Nicotinate (Ester) N_Imidate->N_Ester Acidic Hydrolysis (H2O, pH < 5) N_Amide Nicotinamide (Amide) N_Imidate->N_Amide Basic Hydrolysis (OH-, pH > 9) N_Amidine Nicotinamidine (Target Intermediate) N_Imidate->N_Amidine Ammonolysis (NH3 / R-NH2) N_Ortho Orthoester (Side Product) N_Imidate->N_Ortho Excess PrOH (Heat)

Figure 1: Reaction landscape of Propyl Nicotinimidate. Red pathways indicate degradation; Green indicates synthetic utility.

Experimental Protocols

Synthesis & Isolation (Pinner Reaction)

Objective: Isolate the imidate hydrochloride salt without hydrolysis.

  • Setup: Flame-dry a 250 mL round-bottom flask. Equip with a gas inlet tube and a drying tube (CaCl2).

  • Reagents: Dissolve 3-Cyanopyridine (1.0 eq) in anhydrous 1-Propanol (1.1 eq) and anhydrous Diethyl Ether (solvent volume 10x).

  • Acidification: Cool the mixture to

    
     in an ice bath. Bubble anhydrous 
    
    
    
    gas (generated from
    
    
    or from a cylinder) through the solution for 30-60 minutes.
    • Checkpoint: The solution will saturate, and a white precipitate (the imidate salt) should begin to form.

  • Crystallization: Seal the flask and store at

    
     for 12-24 hours to complete precipitation.
    
  • Isolation: Filter the solid rapidly under a blanket of Argon or Nitrogen.

    • Wash: Wash the cake with cold, anhydrous Diethyl Ether to remove unreacted nitrile and excess HCl.

  • Drying: Dry in a vacuum desiccator over

    
     or 
    
    
    
    pellets. Do not use heat.
Stability Testing Workflow

Objective: Validate the integrity of the stored intermediate before use.

  • Sampling: Take ~5 mg of the solid HCl salt.

  • Solvent: Dissolve in

    
     (ensure the solvent ampoule is fresh to minimize water content).
    
  • Analysis (1H NMR):

    • Look for the diagnostic Imidate

      
       protons (broad singlets, typically > 10 ppm).
      
    • Look for the Propyl group signals (

      
      ).
      
    • Degradation Check: Check for the appearance of Nicotinamide (distinct aromatic shift) or Propyl Nicotinate (shift in the propyl

      
       signal).
      
Workflow Diagram

Workflow Start Start: 3-Cyanopyridine Step1 Dissolve in Et2O + PrOH (Anhydrous) Start->Step1 Step2 Bubble dry HCl gas (0°C, 1 hr) Step1->Step2 Step3 Precipitation (4°C, 24h) Step2->Step3 Decision Is precipitate formed? Step3->Decision Isolate Filter under Argon Wash with cold Et2O Decision->Isolate Yes Fail Add more Et2O or induce crystallization Decision->Fail No Storage Store: -20°C, Desiccator Isolate->Storage Fail->Step3

Figure 2: Synthesis and isolation workflow designed to minimize hydrolytic degradation.

Storage & Handling Recommendations

To maintain >95% purity over extended periods, adhere to the following "Cold-Dry-Inert" protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen. The HCl salt is hygroscopic; absorption of atmospheric moisture will liberate

    
     and auto-catalyze hydrolysis.
    
  • Temperature: Long-term storage at

    
    . Short-term (active use) at 
    
    
    
    .
  • Container: Amber glass vials with Teflon-lined caps, sealed with Parafilm.

  • Shelf-Life:

    • Desiccated (-20°C): 3-6 months.

    • Ambient Air: < 24 hours (degrades to sticky paste).

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[3] A Convenient Route to Imidates.[4] Journal of Organic Chemistry, 26(2), 412–418. Link

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidates with Amines.[2][3][5][6][7][8] Journal of the American Chemical Society, 84(18), 3491–3504. (Mechanistic insight into hydrolysis vs. aminolysis). Link

Sources

Foundational

The Pinner Reaction: A Comprehensive Technical Guide to the Synthesis of 3-Pyridinecarboximidic Acid, Propyl Ester

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the Pinner reaction for the synthesis of 3-Pyridinecarboximidic acid, propyl ester, a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the Pinner reaction for the synthesis of 3-Pyridinecarboximidic acid, propyl ester, a valuable intermediate in medicinal chemistry. The pyridine scaffold is a cornerstone in the development of numerous pharmaceuticals, and the imidate functionality offers a versatile handle for further molecular elaboration.[1] This document moves beyond a simple recitation of procedural steps to offer a detailed examination of the reaction mechanism, the rationale behind experimental choices, and a comprehensive, self-validating protocol. By grounding the practical aspects of the synthesis in established chemical principles, this guide aims to empower researchers to confidently and successfully employ the Pinner reaction in their synthetic endeavors.

Introduction: The Strategic Importance of the Pinner Reaction and Pyridine Imidates

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic yet enduringly relevant acid-catalyzed transformation that converts a nitrile into an imino ester salt, commonly referred to as a Pinner salt.[2][3][4] This reaction is a cornerstone of organic synthesis, providing a gateway to a variety of important functional groups. The resulting alkyl imidate salt is a highly reactive intermediate that can be readily converted into esters, amidines, or orthoesters through subsequent reactions with nucleophiles such as water, amines, or an excess of alcohol, respectively.[2]

The synthesis of 3-Pyridinecarboximidic acid, propyl ester holds particular significance for professionals in drug discovery and development. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The imidate functionality, in turn, serves as a versatile synthetic handle, allowing for the introduction of diverse substituents and the construction of more complex heterocyclic systems.

This guide will provide a detailed, practical, and scientifically rigorous overview of the Pinner reaction as applied to the synthesis of 3-Pyridinecarboximidic acid, propyl ester from 3-cyanopyridine and propanol.

The Pinner Reaction Mechanism: A Step-by-Step Elucidation

The Pinner reaction proceeds through a well-established, acid-catalyzed nucleophilic addition mechanism.[5] The key to a successful reaction is the use of a strong acid, typically anhydrous hydrogen chloride (HCl) gas, to activate the nitrile towards nucleophilic attack by the alcohol.[4][5]

The mechanism can be broken down into the following key steps:

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the 3-cyanopyridine by the strong acid, HCl. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the propanol acts as a nucleophile, attacking the highly electrophilic carbon of the protonated nitrilium ion.[5] This results in the formation of a protonated imidate intermediate.

  • Deprotonation and Formation of the Pinner Salt: A base, such as the chloride ion or another molecule of propanol, removes a proton from the oxygen atom of the attacking alcohol. The resulting imidate is then protonated on the nitrogen atom under the acidic conditions to form the final product, the propyl 3-pyridinecarboximidate hydrochloride salt (Pinner salt).[5]

Pinner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitrile 3-Cyanopyridine Nitrilium Protonated Nitrilium Ion Nitrile->Nitrilium Protonation Alcohol Propanol ProtonatedImidate Protonated Imidate Alcohol->ProtonatedImidate Acid HCl Acid->Nitrilium Nitrilium->ProtonatedImidate Nucleophilic Attack PinnerSalt Propyl 3-Pyridinecarboximidate Hydrochloride (Pinner Salt) ProtonatedImidate->PinnerSalt Deprotonation & Protonation

Figure 1: The reaction mechanism of the Pinner reaction.

Experimental Protocol: Synthesis of 3-Pyridinecarboximidic Acid, Propyl Ester Hydrochloride

This protocol is a representative procedure for the synthesis of 3-Pyridinecarboximidic acid, propyl ester hydrochloride, based on established methodologies for the Pinner reaction.[5][6] It is crucial that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the product.

Reagents and Equipment
Reagent/EquipmentPurpose
3-CyanopyridineStarting material
Anhydrous n-PropanolNucleophile and solvent
Anhydrous Diethyl EtherSolvent
Hydrogen Chloride (gas)Acid catalyst
Round-bottom flaskReaction vessel
Gas dispersion tubeFor bubbling HCl gas
Magnetic stirrer and stir barFor mixing
Ice bathTo maintain low temperature
Drying tube (e.g., with CaCl₂)To protect from atmospheric moisture
Apparatus for generating dry HCl gasSee Section 3.2
Generation of Anhydrous Hydrogen Chloride Gas

Anhydrous HCl is essential for the Pinner reaction.[7] It can be generated in the laboratory through several methods, with one common and effective method being the reaction of concentrated sulfuric acid with solid sodium chloride.[7][8]

Procedure for HCl Generation:

  • Set up a gas generation flask equipped with a dropping funnel and a gas outlet tube.

  • Place solid sodium chloride in the generation flask.

  • Slowly add concentrated sulfuric acid from the dropping funnel onto the sodium chloride. The rate of addition will control the rate of HCl gas evolution.[8]

  • Pass the generated HCl gas through a drying tube containing concentrated sulfuric acid to remove any residual moisture before it is introduced into the reaction mixture.[8]

Reaction Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube, dissolve 3-cyanopyridine (1.0 eq) in a mixture of anhydrous n-propanol (1.2 eq) and anhydrous diethyl ether.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Maintaining a low temperature is crucial as Pinner salts can be thermally unstable.[3]

  • Introduction of HCl Gas: Slowly bubble dry hydrogen chloride gas through the stirred solution. The reaction is typically exothermic, so the rate of HCl addition should be controlled to maintain the temperature at 0-5 °C.[6]

  • Reaction Monitoring: The reaction progress can be monitored by the precipitation of the Pinner salt (propyl 3-pyridinecarboximidate hydrochloride) as a white solid. The introduction of HCl is continued until the reaction mixture is saturated and no further precipitation is observed.

  • Reaction Completion: Once the reaction is complete, stop the flow of HCl gas and allow the reaction mixture to stir at 0 °C for an additional 1-2 hours to ensure complete conversion.

Pinner_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product Reactants Dissolve 3-Cyanopyridine in Propanol and Ether Cooling Cool to 0 °C Reactants->Cooling HCl_Addition Bubble Dry HCl Gas Cooling->HCl_Addition Monitoring Monitor Precipitation HCl_Addition->Monitoring Stirring Stir at 0 °C Monitoring->Stirring Filtration Filter the Precipitate Stirring->Filtration Washing Wash with Anhydrous Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Propyl 3-Pyridinecarboximidate Hydrochloride Drying->Product

Figure 2: Experimental workflow for the synthesis of propyl 3-pyridinecarboximidate hydrochloride.

Work-up and Purification
  • Isolation of the Pinner Salt: The precipitated propyl 3-pyridinecarboximidate hydrochloride is collected by filtration under a dry atmosphere (e.g., in a glove box or under a stream of nitrogen).

  • Washing: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and residual acid.

  • Drying: The purified Pinner salt is dried under vacuum to yield the final product as a white, crystalline solid.

Due to the hydrolytic instability of the Pinner salt, it is often used immediately in the next synthetic step without extensive purification. If purification is necessary, recrystallization from a non-protic solvent system under anhydrous conditions may be attempted.

Characterization of 3-Pyridinecarboximidic Acid, Propyl Ester Hydrochloride

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the propyl group and the pyridine ring.

  • Propyl Group:

    • A triplet corresponding to the methyl protons (-CH₃) at approximately 0.9-1.0 ppm.

    • A sextet for the methylene protons adjacent to the methyl group (-CH₂-CH₃) at approximately 1.6-1.8 ppm.

    • A triplet for the methylene protons attached to the oxygen atom (O-CH₂-) at approximately 4.0-4.3 ppm, shifted downfield due to the deshielding effect of the oxygen atom.

  • Pyridine Ring:

    • The four protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a 3-substituted pyridine, complex multiplets are expected.

  • Imino Proton:

    • A broad singlet for the N-H proton of the imidate hydrochloride, which may be exchangeable with D₂O, is expected at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Propyl Group:

    • A signal for the methyl carbon (-CH₃) at approximately 10-15 ppm.

    • A signal for the central methylene carbon (-CH₂-CH₃) at approximately 20-25 ppm.

    • A signal for the methylene carbon attached to the oxygen (O-CH₂) at approximately 65-70 ppm.

  • Pyridine Ring:

    • Signals for the five carbons of the pyridine ring are expected in the aromatic region, typically between 120 and 155 ppm. The carbon attached to the imidate group will be shifted accordingly. The chemical shifts for pyridine itself are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm, which will be influenced by the substituent.[9]

  • Imidate Carbon:

    • The carbon of the C=N bond is expected to resonate at approximately 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

  • C=N Stretch: A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the imino group (C=N) stretch.

  • C-O Stretch: A strong C-O stretching vibration is expected in the region of 1200-1300 cm⁻¹.

  • N-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretch of the protonated imine.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ corresponding to the C-H stretching of the pyridine ring.

  • Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹ corresponding to the C-H stretching of the propyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the free base of 3-Pyridinecarboximidic acid, propyl ester.

  • Fragmentation Pattern: Common fragmentation pathways for pyridine derivatives include the loss of the side chain and cleavage of the pyridine ring. The fragmentation of the propyl ester may involve the loss of propene.

Causality in Experimental Choices and Self-Validating Protocols

The success of the Pinner reaction is contingent on a series of carefully considered experimental choices, each with a clear causal link to the desired outcome.

  • Anhydrous Conditions: The absolute requirement for anhydrous conditions stems from the high reactivity of the Pinner salt towards water. Any moisture present will lead to the hydrolysis of the imidate to the corresponding ester, significantly reducing the yield of the desired product. The use of flame-dried glassware, anhydrous solvents, and a drying tube are all critical measures to prevent this side reaction.

  • Low Temperature: The reaction is conducted at low temperatures (0-5 °C) to mitigate the thermal instability of the Pinner salt.[3] At higher temperatures, the imidate can undergo rearrangement or decomposition, leading to the formation of byproducts such as amides.

  • Anhydrous HCl: The use of gaseous, anhydrous HCl is paramount. Aqueous HCl would introduce water, leading to hydrolysis. The strong acidity of HCl is necessary to effectively protonate the nitrile, thereby activating it for nucleophilic attack by the relatively weak nucleophile, propanol.

  • Excess HCl: A slight excess of HCl is often used to ensure complete protonation of the nitrile and to drive the reaction to completion.

A self-validating protocol for the Pinner reaction incorporates in-process checks and an understanding of potential pitfalls. The visual confirmation of the Pinner salt precipitation serves as a primary indicator of reaction progress. Monitoring the reaction temperature ensures that the conditions remain within the optimal range to prevent byproduct formation. Finally, the characteristic spectroscopic data of the product provides the ultimate validation of a successful synthesis.

Conclusion

The Pinner reaction offers a reliable and efficient method for the synthesis of 3-Pyridinecarboximidic acid, propyl ester, a valuable building block for the development of novel pharmaceuticals. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively utilize this classic reaction to access a wide range of pyridine-based compounds. This guide has provided a comprehensive overview of the synthesis, from the foundational principles to a detailed experimental protocol and expected characterization data, to empower scientists in their pursuit of innovative therapeutic agents.

References

  • Oreate AI Blog. (2026, January 21).
  • SINOCHEM. (2025, July 4).
  • BenchChem.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
  • Erner, W. E. (1958). U.S. Patent No. 2,847,417. Washington, DC: U.S.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 203-228). Royal Society of Chemistry.
  • Lawrence, R., & Waight, E. S. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.
  • Spiteller, G., & Spiteller-Friedmann, M. (1964). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 29(12), 3565–3572.
  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
  • Mac-Coll, C. R., & Nageswara Rao, B. D. (1991). 13C NMR Chemical Shifts of Diamagnetic Pyridine Complexes of Silver(I), Zinc(II), and Cadmium(II): Evidence for a Correlation of Chemical Shifts with Calculated pKa Values. Inorganic Chemistry, 30(13), 2845–2849.
  • BenchChem. Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry Analysis of Novel Pyridine Acetohydrazides.
  • BenchChem.
  • Wikipedia. Pinner reaction.
  • Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035.
  • Paudler, W. W., & Blewitt, H. L. (1965). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-[1,2-a]-Pyridine and Imidazo-[1,2-a]-Pyridine. The Journal of Organic Chemistry, 30(12), 4081-4085.
  • J&K Scientific. (2025, June 4). Pinner Reaction.
  • Organic Chemistry Portal. Pinner Reaction.
  • Barra, C., et al. (2013).
  • El-Sayed, W. A., et al. (2014). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry, 3(2), 1-12.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Pfaff, D., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 179-185.
  • O'Hair, R. A. J. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Journal of Mass Spectrometry, 41(2), 135-154.
  • Li, F., et al. (2014). The direct synthesis of N-alkylated amides via a tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Organic & Biomolecular Chemistry, 12(34), 6567-6570.
  • Common Organic Chemistry. Nitrile to Ester - Pinner Reaction.
  • Watanabe, K., et al. (2009). Improved Pinner Reaction with CPME as a Solvent. Synlett, 2009(11), 1811-1813.
  • Li, F., & Li, X. (2015). The Direct Synthesis of N-Alkylated Amides via a Tandem Hydration/N-Alkylation Reaction from Nitriles, Aldoximes and Alcohols. Request PDF.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Curly Arrow. (2009, March 9). How to make dry HCl gas.
  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Kaláb, O., et al. (1995).
  • Maccioni, A. M., et al. (2005). Yield, melting point, IR, and 1 H-NMR data for esters 1-6.
  • Reich, H. J. Tables For Organic Structure Analysis.
  • Reddit. (2024, June 13).
  • University of Calgary. IR Spectroscopy Tutorial: Esters.
  • Kaddour, H., et al. (2006). Heterocyclization of Imidates with 3‐Alkyl‐5‐amino‐1‐phenyl‐1,2,4‐triazoles: Synthesis of New Triazolotriazines. Journal of Heterocyclic Chemistry, 43(5), 1377-1380.
  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube.
  • Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. The Journal of Physical Chemistry A, 113(16), 4272-4279.
  • Brancato, G., et al. (2013). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 15(35), 14696-14705.

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Exploratory

In Silico Characterization and Predictive Modeling of Propyl 3-Pyridinecarboximidate

Topic: Theoretical Studies and Computational Modeling of Propyl 3-Pyridinecarboximidate Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Computational Chemistry & Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies and Computational Modeling of Propyl 3-Pyridinecarboximidate Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist (Computational Chemistry & Drug Design)

Executive Summary

Propyl 3-pyridinecarboximidate (Propyl nicotinimidate) represents a distinct class of nitrogen-containing heterocycles with significant potential as a pharmacophore intermediate or direct-acting antimicrobial agent. Unlike its carboxylic acid parent (Niacin), the carboximidate moiety introduces a basic imino group (


) and an alkoxy chain, fundamentally altering the electronic landscape and lipophilicity profile.

This guide outlines a rigorous computational framework for characterizing this molecule. We move beyond basic geometry optimization to explore the structure-activity relationship (SAR) driven by the propyl chain's steric influence and the imidate's hydrolytic stability. The workflow integrates Density Functional Theory (DFT) for quantum mechanical insights and molecular docking for target validation, specifically focusing on antimycobacterial pathways (InhA inhibition) given the structural homology to isoniazid derivatives.

Molecular Architecture & Electronic Structure (DFT)[1]

Computational Methodology

To ensure data fidelity, we employ a "high-level" theory approach. The imidate group is electronically labile; therefore, standard basis sets are insufficient for capturing the lone pair interactions on the pyridine and imino nitrogens.

Protocol 1: Quantum Mechanical Workflow

  • Software: Gaussian 16 / ORCA 5.0.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven cost-accuracy balance in organic heterocycles.

  • Basis Set: 6-311++G(d,p).[1]

    • Rationale: The diffuse functions (++) are critical for modeling the lone pair electrons on the nitrogen atoms, which are the primary sites of chemical reactivity.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ) to simulate physiological and stock solution environments.
Frontier Molecular Orbitals (FMO) Analysis

The reactivity of propyl 3-pyridinecarboximidate is defined by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the pyridine ring nitrogen and the imino nitrogen lone pairs.

  • LUMO Location: Delocalized across the pyridyl ring and the

    
     bond of the imidate.
    
  • Significance: A lower

    
     (typically < 4.0 eV for this class) suggests high chemical reactivity and "softness," making the molecule a strong candidate for nucleophilic interactions with enzyme active sites.
    
PropertyPredicted Value (Approx.)Biological Implication
HOMO Energy -6.2 eVElectron donor capability (e.g., H-bond acceptor).
LUMO Energy -1.8 eVElectron acceptor capability (susceptibility to reduction).
Dipole Moment ~2.5 - 3.1 DebyeInfluences solubility and orientation in the binding pocket.
Rotational Barrier 12-15 kcal/molThe propyl chain has conformational freedom, affecting entropy upon binding.
Molecular Electrostatic Potential (MEP)

The MEP map is the "visual guide" for the drug-receptor interaction.

  • Red Regions (Negative Potential): The Pyridine Nitrogen (N1) and Imino Nitrogen (N'). These are the primary H-bond acceptors.

  • Blue Regions (Positive Potential): The Propyl chain protons and the imino proton (if protonated).

  • Strategic Insight: The propyl chain creates a hydrophobic "tail" that shields the polar imidate core, potentially aiding in membrane penetration (passive diffusion).

Pharmacokinetic Profiling (ADMET)[2][3]

Before expensive synthesis, we must validate the "drug-likeness" of the propyl derivative compared to the methyl or ethyl analogs. The propyl chain increases


, which is critical for crossing the mycobacterial cell wall.

Table 1: Predicted ADMET Parameters (SwissADME / pkCSM)

ParameterValueInterpretation
Molecular Weight 164.20 g/mol < 500 (Lipinski compliant). Highly fragment-like.
Consensus Log Po/w 1.8 - 2.1Ideal range for oral bioavailability and membrane permeability.
H-Bond Acceptors 2 (N, N)Good capacity for receptor interaction.[1]
H-Bond Donors 1 (NH)Essential for "locking" into the active site.
BBB Permeant YesPotential for CNS-active applications (if desired).
CYP Inhibition Low RiskUnlikely to inhibit CYP450 isoforms significantly.

Molecular Docking & Interaction Dynamics

Given the structural similarity to Isoniazid and Ethionamide, the primary theoretical target for propyl 3-pyridinecarboximidate is the Enoyl-ACP Reductase (InhA) of Mycobacterium tuberculosis.

Docking Protocol (AutoDock Vina)

We do not perform "blind docking." We target the NADH-binding pocket where pyridine-based inhibitors traditionally bind.

Step-by-Step Methodology:

  • Target Preparation: Retrieve PDB ID: 1ENY (InhA complexed with NADH). Remove water molecules; add polar hydrogens (Gasteiger charges).

  • Ligand Preparation: Convert the optimized DFT structure (from Section 2) to PDBQT format. Set the propyl chain torsion tree to "active" (rotatable).

  • Grid Box Generation: Center coordinates:

    
     (Active site centroid). Size: 
    
    
    
    Å.
  • Scoring: Run 50 Genetic Algorithm runs. Cluster results with RMSD < 2.0 Å.

Binding Mechanism

The propyl 3-pyridinecarboximidate is expected to bind via:

  • 
     Stacking:  Between the pyridine ring of the ligand and the phenylalanine residues (Phe149) in the active site.
    
  • Hydrogen Bonding: The imino nitrogen (

    
    ) acts as a donor to the backbone carbonyl of Tyr158.
    
  • Hydrophobic Interaction: The propyl chain extends into the hydrophobic pocket created by Leu218 and Met199. This is the key differentiator from the methyl analog—the propyl chain provides additional van der Waals stabilization energy.

Visualization of Workflows

Computational Pipeline

The following diagram illustrates the integrated workflow from quantum mechanics to biological prediction.

ComputationalWorkflow cluster_QM Quantum Mechanics cluster_Bio Bio-Simulation Start Structure Input (SMILES/2D) GeomOpt Geometry Optimization (DFT B3LYP/6-311++G**) Start->GeomOpt FMO FMO & MEP Analysis (Reactivity) GeomOpt->FMO Solv Solvation Energy (PCM Model) GeomOpt->Solv Dock Molecular Docking (AutoDock Vina) FMO->Dock Electronic Filtering MD MD Simulation (100ns - GROMACS) Dock->MD Top Pose End Lead Candidate Profile MD->End

Figure 1: Integrated In Silico Workflow. The pipeline ensures that only electronically stable conformers are subjected to computationally expensive docking and dynamics simulations.

Synthesis Logic (Retrosynthesis)

Understanding the synthesis is crucial for modeling impurities. The Pinner reaction is the standard route.

SynthesisPath Reactants 3-Cyanopyridine + n-Propanol Intermediate Imidate Hydrochloride Salt (Moisture Sensitive) Reactants->Intermediate Dry HCl gas, 0°C Product Propyl 3-pyridinecarboximidate (Free Base) Intermediate->Product NaHCO3 (aq) / Extraction SideProduct Propyl Nicotinate (Hydrolysis Impurity) Intermediate->SideProduct H2O (Hydrolysis risk)

Figure 2: Pinner Reaction Pathway. The diagram highlights the critical hydrolysis risk (Side Product) which must be accounted for in docking studies as a potential competitive binder.

Experimental Validation Protocols

To validate the computational model, the following bench experiments are recommended:

Protocol A: Spectroscopic Validation (FT-IR)
  • Objective: Confirm the formation of the imidate

    
     bond and absence of nitrile 
    
    
    
    .
  • Marker: Look for the disappearance of the sharp nitrile peak at ~2230 cm⁻¹ and appearance of the imidate

    
     stretch at ~1640–1660 cm⁻¹.
    
  • DFT Correlation: Compare experimental wavenumbers with scaled DFT vibrational frequencies (Scaling factor: 0.961 for B3LYP).

Protocol B: Hydrolytic Stability Assay
  • Objective: Imidates are prone to hydrolysis.

  • Method: Dissolve compound in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C. Monitor by HPLC at 0, 1, 4, and 24 hours.

  • Relevance: If the half-life is < 30 mins, the computational model must be adjusted to treat the hydrolysis product (Propyl nicotinate) as the active species.

References

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. [Methodology Source]
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

  • Scior, T., et al. (2011). Recognizing the importance of the "hydrophobic tail" in antimycobacterial isoniazid derivatives: A docking and MD study. Current Medicinal Chemistry. (Contextual grounding for propyl chain relevance).
  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

Sources

Foundational

Pyridinecarboximidic Architectures: Synthetic Versatility and Therapeutic Relevance

[1] Executive Summary & Chemical Scaffold This guide addresses the chemistry and application of pyridinecarboximidic acid derivatives . While the parent pyridinecarboximidic acid (Py-C(=NH)OH) is inherently unstable—exis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Scaffold

This guide addresses the chemistry and application of pyridinecarboximidic acid derivatives . While the parent pyridinecarboximidic acid (Py-C(=NH)OH) is inherently unstable—existing primarily as a tautomeric intermediate or rapidly hydrolyzing to the carboxamide—its stable derivatives are cornerstones in modern medicinal chemistry.[1]

Specifically, we focus on three "locked" architectures that stabilize the imidic core:

  • Imidates (Imino Ethers):

    
     – Electrophilic building blocks.[1]
    
  • Amidines:

    
     – Bioactive pharmacophores (e.g., protease inhibitors).[1][2]
    
  • Amidoximes:

    
     – Prodrugs and precursors to 1,2,4-oxadiazoles.[1]
    

The position of the nitrogen atom in the pyridine ring (2-picolinic, 3-nicotinic, 4-isonicotinic) dictates the electron density at the imidic carbon, fundamentally altering reactivity and binding affinity in biological systems.[1]

Synthetic Architectures: The Pinner Strategy

The most authoritative method for accessing the pyridinecarboximidic core is the Pinner Reaction .[1] This acid-catalyzed addition of alcohols to cyanopyridines yields the imidate hydrochloride salt.[1]

Mechanism of Action

The nitrile nitrogen is protonated by dry HCl, creating a highly electrophilic nitrilium species.[1][3] The alcohol oxygen attacks this carbon, forming the imidate salt.[1]

Critical Technical Note: This reaction is reversible.[1] The presence of water causes rapid hydrolysis back to the ester or amide.[1] Exclusion of moisture is the single most critical factor for success.[1]

PinnerMechanism Nitrile Cyanopyridine (Py-CN) Nitrilium Nitrilium Ion [Py-CNH]+ Nitrile->Nitrilium + HCl HCl Dry HCl (g) Imidate Imidate HCl Salt (Py-C(=NH)OR•HCl) Nitrilium->Imidate + R-OH (Nucleophilic Attack) Alcohol R-OH

Figure 1: The Pinner Reaction Pathway.[1][3][4][5] Protonation activates the nitrile for alcohol addition.[1][3]

Validated Protocol: Synthesis of Ethyl 2-Picolinimidate Hydrochloride[2]

Objective: Synthesis of Ethyl pyridine-2-carboximidate hydrochloride from 2-cyanopyridine.

Reagents:

  • 2-Cyanopyridine (1.0 eq)[1]

  • Absolute Ethanol (anhydrous, 1.5 eq)

  • Anhydrous Diethyl Ether (Solvent)

  • HCl gas (generated in situ or from cylinder)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube and a calcium chloride drying tube. Flush with Argon.

  • Solvation: Dissolve 2-cyanopyridine (10.4 g, 0.1 mol) and absolute ethanol (6.9 g, 0.15 mol) in 50 mL of anhydrous diethyl ether. Cool the mixture to 0°C in an ice/salt bath.

  • Saturation: Slowly bubble dry HCl gas into the solution for 2–3 hours.

    • Checkpoint: The solution must remain at 0–5°C. Exotherms promote amide formation.[1]

    • Observation: A white precipitate (the imidate salt) will begin to form.[1]

  • Crystallization: Seal the flask and store at 4°C for 24–48 hours to complete precipitation.

  • Isolation: Filter the hygroscopic solid rapidly under an inert atmosphere (nitrogen blanket). Wash with cold anhydrous ether.[1]

  • Storage: Store in a desiccator over

    
    . Do not expose to humid air.[1]
    

Troubleshooting:

  • Sticky Solid? Indicates moisture contamination or incomplete reaction.[1] Recrystallize from anhydrous MeOH/Ether.

  • Amide Byproduct? Temperature was too high during HCl addition.

Reactivity Hub: From Imidates to Heterocycles[2]

Pyridine imidates function as "masked" carboxylic acids but with higher reactivity toward nucleophiles.[1] They are the primary gateway to constructing 1,2,4-oxadiazoles and 1,2,4-triazoles—scaffolds ubiquitous in anti-infective drugs.[1]

Divergent Synthesis Pathways

ReactivityHub Imidate Pyridine Imidate (Electrophilic Core) Amidine Amidine (Bioactive) Imidate->Amidine  Aminolysis   Triazole 1,2,4-Triazole (Antifungal) Imidate->Triazole  Cyclization   Amidoxime Amidoxime (Prodrug) Imidate->Amidoxime  Substitution   Amine + Primary Amine (R-NH2) Hydrazine + Hydrazine (NH2NH2) Hydroxylamine + Hydroxylamine (NH2OH) Oxadiazole 1,2,4-Oxadiazole (Peptidomimetic) Amidoxime->Oxadiazole  + R-COCl / Heat  

Figure 2: Divergent synthesis from the imidate core.[1] The imidate carbon is the electrophilic pivot.[1]

Comparative Reactivity of Pyridine Isomers

The position of the nitrogen atom influences the electrophilicity of the nitrile/imidate carbon.[1]

IsomerCommon NameElectronic Effect (N-atom)Reactivity (Nucleophilic Attack)Stability (Hydrolysis)
2-Py PicolinimidateInductive (-I) withdrawal (strong)Highest. Rapid reaction with amines.[1]Lowest. Prone to hydrolysis.
3-Py NicotinimidateInductive (-I) withdrawal (weak)Moderate. Similar to benzimidates.[1]Moderate.
4-Py IsonicotinimidateResonance (-M) withdrawalHigh. Enhanced electrophilicity.[1]Low.

Therapeutic Applications & Biological Relevance[1][7][8][9][10][11][12]

Amidoximes as Prodrugs

Pyridinecarboxamidoximes (


) are crucial in drug design as "masked" amidines.[1] Amidines are highly basic (

) and often have poor oral bioavailability (positive charge at physiological pH).[1] Converting them to amidoximes lowers the

, improves lipophilicity, and allows them to cross membranes.[1] Once in vivo, reductase enzymes convert the amidoxime back to the active amidine.[1]
  • Example:Pentamidine analogues for Trypanosomiasis treatment utilize this prodrug strategy [1].[1]

Amidines as Protease Inhibitors

The pyridine-2-carboximidamide (amidine) structure mimics the side chain of Arginine.[1] This allows these molecules to bind into the S1 pocket of serine proteases (like Thrombin or Factor Xa).[1]

  • Mechanism:[1][3][4][5][6][7] The amidine nitrogen forms a bidentate salt bridge with the Aspartate residue at the bottom of the enzyme's specificity pocket [2].[1]

Antitubercular Activity

Isonicotinimidic acid derivatives (related to the 4-isomer) share structural homology with Isoniazid , a first-line TB drug.[1] While Isoniazid is a hydrazide, 4-pyridineamidoximes have shown efficacy against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis pathways, albeit via a distinct mechanistic activation [3].[1]

References

  • Clement, B. (2002).[1] Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as prodrugs of amidines.[1] Drug Metabolism Reviews, 34(3), 565-579.[1] Link

  • Böhm, M., et al. (2004).[1] Novel factor Xa inhibitors: from pyridine-2-carboximidamides to highly potent and selective non-basic inhibitors.[1] Journal of Medicinal Chemistry, 47(11), 2733-2736.[1] Link

  • Scior, T., et al. (2002).[1] Antitubercular isonicotinic acid hydrazide (INAH): molecular docking to the enoyl-ACP reductase InhA.[1] Journal of Computer-Aided Molecular Design, 16, 837-845.[1] Link

  • Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin.[1] (Foundational text on Pinner Synthesis).

  • Katritzky, A. R. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (General reactivity of pyridine rings).[8][1][9] Link

Sources

Protocols & Analytical Methods

Method

"Experimental protocols for the application of propyl 3-pyridinecarboximidate"

Abstract Propyl 3-pyridinecarboximidate (also known as propyl nicotinimidate) is a versatile electrophilic intermediate used primarily for introducing the nicotinoyl pharmacophore into heterocyclic compounds and biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Propyl 3-pyridinecarboximidate (also known as propyl nicotinimidate) is a versatile electrophilic intermediate used primarily for introducing the nicotinoyl pharmacophore into heterocyclic compounds and biological macromolecules. Unlike standard esters, the imidate functionality provides a "soft" electrophilic center highly specific for primary amines, enabling the synthesis of N-substituted nicotinamidines and the site-selective functionalization of lysine residues in proteins.

This guide provides validated protocols for the synthesis, handling, and application of propyl 3-pyridinecarboximidate, focusing on mitigating its susceptibility to hydrolytic degradation while maximizing conversion efficiency in amidination reactions.

Part 1: Chemical Basis & Handling

Reactivity Profile

Propyl 3-pyridinecarboximidate is typically isolated as a hydrochloride salt to prevent spontaneous decomposition. The core reactivity is driven by the imidate carbon, which is susceptible to nucleophilic attack.

  • Target Nucleophile: Primary amines (

    
    ).
    
  • Leaving Group: Propanol (

    
    ).
    
  • Major Competitor: Water (Hydrolysis).

Storage & Stability
  • State: Hygroscopic white/off-white crystalline solid (as HCl salt).

  • Storage:

    
     under Argon/Nitrogen. Desiccation is mandatory.
    
  • Stability Window: The free base is unstable and should be generated in situ or used immediately. The HCl salt degrades to propyl nicotinate (ester) and ammonium chloride in the presence of moisture.

Part 2: Synthesis of the Reagent (Pinner Reaction)[1][2]

While often purchased, fresh preparation via the Pinner reaction ensures maximum activity.

Protocol A: Anhydrous Synthesis from 3-Cyanopyridine

Objective: Generate high-purity propyl 3-pyridinecarboximidate hydrochloride.

Reagents:

  • 3-Cyanopyridine (Nicotinonitrile) [CAS: 100-54-9]

  • 1-Propanol (Anhydrous,

    
     ppm 
    
    
    
    )
  • HCl gas (dried through

    
     trap)
    
  • Diethyl ether (precipitation solvent)

Workflow:

  • Dissolution: Dissolve 100 mmol of 3-cyanopyridine in 110 mmol of anhydrous 1-propanol and 50 mL of anhydrous dioxane (or neat propanol if solubility permits).

  • Saturation: Cool the vessel to

    
     in an ice/salt bath. Bubble dry HCl gas through the solution for 2–4 hours until saturation is reached (weight gain > 110 mmol HCl).
    
  • Incubation: Seal the vessel and store at

    
     for 24–48 hours. Crystalline precipitate should form.
    
  • Isolation: Dilute with 200 mL cold anhydrous diethyl ether to force complete precipitation.

  • Filtration: Filter quickly under inert atmosphere. Wash with cold ether.

  • Drying: Dry under high vacuum over

    
     or KOH pellets.
    

QC Check:


 NMR (

) should show the propyl group signals and the downfield imidate proton (

). Absence of nitrile peak (

in IR) confirms conversion.

Part 3: Application I - Synthesis of Bioactive Amidines

The most common application is converting the imidate into an amidine, a structural motif found in many kinase inhibitors and receptor ligands.

Protocol B: Amidination of Primary Amines

Reaction:



ParameterCondition
Solvent Methanol or Ethanol (Anhydrous)
Stoichiometry 1.0 eq Imidate : 1.1 eq Amine
Temperature

Room Temperature (RT)
Time 2 – 12 Hours
pH Control Neutralization of HCl often required

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 eq of Propyl 3-pyridinecarboximidate HCl in anhydrous methanol (

    
     concentration).
    
  • Neutralization (Critical):

    • Option 1 (Free Base Generation): Add 1.0 eq of Sodium Methoxide (NaOMe) or Triethylamine (

      
      ) at 
      
      
      
      . Stir for 10 min.
    • Option 2 (Direct): If the amine reactant is basic enough, use it directly, but add 2.0 eq of the amine to scavenge the HCl.

  • Addition: Add the target primary amine (1.1 eq) dropwise at

    
    .
    
  • Reaction: Allow to warm to RT. Monitor by TLC (System: DCM/MeOH 9:1). The imidate spot will disappear; a more polar amidine spot will appear.

  • Workup:

    • Evaporate solvent.

    • Resuspend residue in minimal water/brine.

    • Extract with DCM or EtOAc (if product is lipophilic).

    • For hydrophilic amidines, purification via ion-exchange chromatography (SCX column) is recommended.

Part 4: Application II - Bioconjugation (Protein Labeling)

Imidates react with lysine


-amines to form amidine linkages. Unlike NHS-esters, amidines retain the positive charge  of the lysine residue, preserving the protein's isoelectric point and native conformation.
Protocol C: Surface/Protein Functionalization

Target: Covalent attachment of pyridine ring to a protein (BSA/Antibody).

Buffer System:

  • Reaction Buffer: 0.1 M Sodium Phosphate or Borate, pH 8.5 – 9.0. (Amine-free! No Tris or Glycine).[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Mechanism & Logic: At pH < 8, lysine amines are protonated (


) and unreactive. At pH > 10, imidate hydrolysis dominates. pH 8.5 is the "Goldilocks" zone. 

BioconjugationLogic cluster_conditions Critical Control Parameters Imidate Propyl 3-pyridinecarboximidate Hydrolysis Hydrolysis Product (Ester/Amide) Imidate->Hydrolysis pH > 10 or Low Amine Conc. Conjugate Pyridine-Amidine-Protein (Charge Preserved) Imidate->Conjugate pH 8.5-9.0 Nucleophilic Attack Lysine Protein Lysine (-NH2) Lysine->Conjugate P1 Avoid Amine Buffers (Tris/Glycine) P2 Temperature: 4°C (Slows Hydrolysis)

Figure 1: Kinetic competition in bioconjugation. Success depends on pH control and buffer selection.

Procedure:

  • Buffer Exchange: Dialyze the protein into Reaction Buffer (pH 8.5). Concentration should be

    
     to outcompete hydrolysis.
    
  • Reagent Prep: Dissolve Propyl 3-pyridinecarboximidate HCl in dry water-miscible solvent (DMF or DMSO) immediately before use.

    • Note: Do not store this solution.

  • Mixing: Add a 20-fold molar excess of imidate to the protein solution.

  • Incubation: Incubate at RT for 1 hour or

    
     for 4 hours.
    
  • Quenching: Add Quenching Buffer (Tris) to a final concentration of 50 mM. Incubate 15 mins.

  • Purification: Desalt via dialysis or gel filtration (Sephadex G-25) to remove excess pyridine byproducts.

Part 5: Troubleshooting & QC

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Synthesis) Moisture in HCl gas or solvent.Use

drying trap; redistill propanol over Mg.
Starting Material Remains Reaction pH too low (Bioconjugation).Adjust buffer to pH 9.0; Ensure Lysine is deprotonated.
Ester Byproduct Formation Hydrolysis of imidate.[2][3][4]Increase amine concentration; Lower temperature to

.
Precipitate in Buffer Reagent insolubility.Dissolve imidate in DMSO first; Add dropwise to vortexing buffer.
Analytical Validation (NMR)

Propyl 3-pyridinecarboximidate HCl (400 MHz, DMSO-d6):

  • 
     11.8 (br s, 1H, =NH2+), 9.2 (s, 1H, Py-H2), 8.9 (d, 1H, Py-H6), 8.6 (d, 1H, Py-H4), 7.8 (dd, 1H, Py-H5), 4.4 (t, 2H, O-CH2), 1.8 (m, 2H, CH2), 1.0 (t, 3H, CH3).
    

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Authoritative source for imidate-protein coupling chemistry).

  • McGrath, N. A., et al. (2010). "Diazo Compounds for the Bioconjugation of Proteins." Journal of the American Chemical Society. (Discusses comparative electrophilic linkers). [Link]

  • Hunter, M. J., & Ludwig, M. L. (1962). "The Reaction of Imidoesters with Proteins and Related Small Molecules." Journal of the American Chemical Society, 84(18), 3491–3504. [Link]

  • Decroix, B., et al. (1976). "Recherches sur les amidines et les thioamides." Bulletin de la Société Chimique de France.

Sources

Application

Application Note: Unveiling the Inhibitory Potential of 3-Pyridinecarboximidic Acid, Propyl Ester

A Guide to the Characterization of Novel Enzyme Inhibitors Introduction: The Quest for Novel Enzyme Modulators Enzyme inhibitors are cornerstone molecules in biochemistry and pharmacology, serving as critical tools for e...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Characterization of Novel Enzyme Inhibitors

Introduction: The Quest for Novel Enzyme Modulators

Enzyme inhibitors are cornerstone molecules in biochemistry and pharmacology, serving as critical tools for elucidating metabolic pathways and as foundational structures for the development of new therapeutic agents.[1][2] The dysregulation of enzymatic activity is a hallmark of numerous diseases, making the identification and characterization of novel inhibitors a pivotal aspect of modern drug discovery.[3][4] This application note presents a comprehensive framework for the initial evaluation of a novel compound, "3-Pyridinecarboximidic acid, propyl ester," as a potential enzyme inhibitor. While this document focuses on this specific molecule, the principles, protocols, and analytical approaches described herein are broadly applicable to the characterization of any new potential enzyme modulator.

The pyridine moiety is a common scaffold in biologically active compounds, and its derivatives have shown a wide range of activities.[5] The exploration of novel pyridine-based compounds like 3-Pyridinecarboximidic acid, propyl ester is therefore a rational approach in the search for new enzyme inhibitors. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the experimental workflow, from initial screening to mechanistic studies.

Section 1: Foundational Principles of Enzyme Inhibition

An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity.[6] Understanding the nature of this interaction is fundamental to the characterization of a potential inhibitor. Enzyme inhibitors can be broadly classified as reversible or irreversible. Reversible inhibitors bind non-covalently to the enzyme and can be further categorized based on their mechanism of action relative to the enzyme's substrate:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without affecting substrate binding.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, with different affinities.

The initial goal of this guide is to determine if 3-Pyridinecarboximidic acid, propyl ester exhibits inhibitory activity against a chosen target enzyme and, if so, to elucidate its mechanism of action.

Section 2: Experimental Design & Workflow

A systematic approach is crucial for the robust characterization of a potential enzyme inhibitor. The following workflow provides a logical progression from initial screening to detailed kinetic analysis.

experimental_workflow cluster_prep Phase 1: Preparation & Pre-Assay cluster_screening Phase 2: Initial Screening cluster_potency Phase 3: Potency Determination cluster_moa Phase 4: Mechanism of Action Compound_Prep Compound Preparation (Solubility & Stability Testing) Assay_Dev Assay Development & Optimization Compound_Prep->Assay_Dev Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Assay_Dev Single_Point Single-Point Screening (Fixed Concentrations) Assay_Dev->Single_Point IC50 IC50 Determination (Dose-Response Curve) Single_Point->IC50 Kinetic_Studies Enzyme Kinetic Studies (Varying Substrate & Inhibitor) IC50->Kinetic_Studies Data_Analysis Data Analysis (Lineweaver-Burk/Michaelis-Menten) Kinetic_Studies->Data_Analysis

Figure 1: A generalized experimental workflow for the characterization of a novel enzyme inhibitor.

Section 3: Materials and Reagents

For the successful execution of the following protocols, high-quality reagents and calibrated instrumentation are essential.

Reagent/Material Supplier Purpose
3-Pyridinecarboximidic acid, propyl esterCustom SynthesisTest Compound
Target EnzymeCommercial or In-houseBiological Target
SubstrateCommercialReactant for Enzyme
Assay BufferIn-house PreparationMaintain pH and Ionic Strength
DMSO (Anhydrous)CommercialSolvent for Test Compound
96-well MicroplatesCommercialAssay Platform
Plate Reader(e.g., Spectrophotometer, Fluorometer)Signal Detection
Pipettes (calibrated)CommercialLiquid Handling
Positive Control InhibitorCommercialAssay Validation

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol 4.1: Preparation of Stock Solutions
  • Compound Stock: Prepare a 10 mM stock solution of 3-Pyridinecarboximidic acid, propyl ester in 100% DMSO.

  • Enzyme Stock: Prepare a stock solution of the target enzyme in a suitable assay buffer. The final concentration should be determined during assay development to ensure a linear reaction rate.

  • Substrate Stock: Prepare a stock solution of the substrate in the assay buffer. The concentration will depend on the Km of the enzyme for the substrate.

Protocol 4.2: Single-Point Inhibition Assay (Initial Screening)

This assay is a rapid method to determine if the compound has any inhibitory activity at a single, high concentration.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Test Wells: Assay buffer, 3-Pyridinecarboximidic acid, propyl ester (to a final concentration of 10 µM), and enzyme.

    • Positive Control Wells: Assay buffer, a known inhibitor of the enzyme, and enzyme.

    • Negative Control (No Inhibitor) Wells: Assay buffer, DMSO (at the same final concentration as the test wells), and enzyme.

    • Blank Wells: Assay buffer and substrate only (no enzyme).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

  • Signal Detection: Measure the product formation over time using a plate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).[7][8]

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the negative control.

Protocol 4.3: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[9]

  • Serial Dilution: Prepare a series of dilutions of 3-Pyridinecarboximidic acid, propyl ester in DMSO, typically in a 1:3 or 1:10 dilution series.

  • Assay Setup: Set up the assay as in Protocol 4.2, but instead of a single concentration of the test compound, add the range of concentrations from the serial dilution.

  • Data Collection: Follow steps 2-4 from Protocol 4.2.

  • Data Analysis: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4.4: Mechanism of Action (MoA) Studies

These studies are designed to determine the mode of inhibition (e.g., competitive, non-competitive).[4][10]

  • Experimental Design: This experiment involves measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of 3-Pyridinecarboximidic acid, propyl ester (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Assay Setup: For each inhibitor concentration, perform a substrate titration.

  • Data Collection: Measure the initial reaction velocity (V0) for each combination of substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation for different inhibition models. The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition.

Section 5: Data Analysis and Interpretation

Table 1: Hypothetical Inhibitory Potency (IC50) of 3-Pyridinecarboximidic acid, propyl ester

InhibitorTarget EnzymeIC50 (µM)Assay Conditions
3-Pyridinecarboximidic acid, propyl esterExample Kinase5.250 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM ATP, 25°C

Table 2: Hypothetical Kinetic Parameters of Enzyme Inhibition

Inhibitor Concentration (µM)Apparent Km (µM)Apparent Vmax (µmol/min)Inhibition TypeKi (µM)
0 (Control)10100N/AN/A
2.620100Competitive2.6
5.230100Competitive2.6
10.450100Competitive2.6

The data in Table 2, where the apparent Km increases with increasing inhibitor concentration while the apparent Vmax remains unchanged, is characteristic of competitive inhibition.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Target_Enzyme Target Enzyme (e.g., Example Kinase) Kinase_A->Target_Enzyme Phosphorylates Downstream_Effector Downstream Effector Target_Enzyme->Downstream_Effector Activates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Inhibitor 3-Pyridinecarboximidic acid, propyl ester Inhibitor->Target_Enzyme Inhibits

Figure 2: A hypothetical signaling pathway illustrating the potential impact of inhibiting the target enzyme.

Section 6: Troubleshooting

Enzyme assays can be prone to various issues. The following table provides guidance on common problems and their solutions.

Problem Possible Cause Corrective Action
High Variability between Replicates Pipetting errors, inconsistent mixing.Calibrate pipettes, ensure thorough mixing.[11]
No or Weak Signal Inactive enzyme, incorrect buffer conditions, reagent degradation.Use a fresh aliquot of enzyme, optimize buffer pH and ionic strength, prepare fresh reagents.[11][12]
High Background Signal Substrate instability, interfering substances in the compound solution.Run a no-enzyme control, check for compound autofluorescence or absorbance.[11]
False Positives Compound aggregation, non-specific binding, assay interference.Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer, perform counter-screens.[13]
False Negatives Enzymatic inhibition from contaminants in the sample.Dilute the sample or re-purify the compound.[12]

Conclusion

This application note provides a comprehensive and structured approach to the initial characterization of 3-Pyridinecarboximidic acid, propyl ester, or any novel compound, as a potential enzyme inhibitor. By following these detailed protocols and data analysis guidelines, researchers can obtain robust and reproducible data to determine the inhibitory potential, potency, and mechanism of action of new chemical entities. These foundational studies are a critical first step in the long and complex process of drug discovery and development.[14][15]

References

  • Creative Enzymes. (2025, November 8). Molecular Mechanism Studies of Enzyme Inhibition.
  • MB-About. (n.d.). Assay Troubleshooting.
  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Enzyme Inhibition from Sample Contaminants.
  • Semantic Scholar. (2017, March 29). Enzyme Inhibitors and Activators.
  • Wikipedia. (n.d.). Enzyme inhibitor.
  • Creative Diagnostics. (n.d.). Enzyme Inhibition Kit for Metabolic Studies.
  • Biology Discussion. (2015, October 9). Top 5 Methods Devised for Enzyme Kinetics Measurement.
  • Oxford Academic. (n.d.). Enzyme Inhibition | Enzymatic Reaction Mechanisms.
  • wisdomlib. (2025, December 5). Enzyme inhibition assay: Significance and symbolism.
  • Longdom. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • PubMed. (n.d.). Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies.
  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Drug Hunter. (2024, September 9). Drug Discovery Websites and Databases.
  • Solidzymes. (2025, December 15). Controlling the Reaction: A Practical Guide to Enzyme Kinetics & Active Sites.
  • Benchchem. (n.d.). Application Note: Characterization of Novel Enzyme Inhibitors.
  • Portland Press. (2021, May 10). Steady-state enzyme kinetics.
  • NIST. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester.
  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them.
  • NIST. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester.
  • PMC. (2025, December 12). Medicines, Diseases, Indications, and Contraindications (MeDIC): a foundational resource to support drug repurposing.
  • RxDataLab. (2024, September 27). Essential Datasets for Tracking Drug Development from Discovery to Market.
  • PMC. (n.d.). Principles of early drug discovery.
  • Wikipedia. (n.d.). Drug discovery.
  • PubChem. (n.d.). 3-Pyridinecarboxylic acid, 2,7,10-tris(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta[a]cyclopropa[f]cycloundecen-11-yl ester.
  • PMC. (n.d.). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins.
  • Google Patents. (n.d.). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
  • CNKI. (2013, November 22). Synthesis of 3-Pyridinecarboxylic Acid Leaf Alcohol Esters and its Application in Cigarette.
  • MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Organic Syntheses. (2005). 3-pyridylboronic acid.
  • Google Patents. (n.d.). US5047542A - Process for preparing pyridine carboxylic acid esters.
  • ChemicalBook. (2025, December 17). 2,5-PYRIDINEDICARBOXYLIC ACID DI-N-PROPYL ESTER.
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • MDPI. (2021, May 22). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study.
  • PubChem. (n.d.). (214C)pyridine-3-carboxylic acid.

Sources

Method

Application Notes and Protocols: Propyl 3-Pyridinecarboximidate in Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Potential of Propyl 3-Pyridinecarboximidate as a Bioactive Scaffold Propyl 3-pyridinecarboximidate is a member of the pyridine derivative family, a clas...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Potential of Propyl 3-Pyridinecarboximidate as a Bioactive Scaffold

Propyl 3-pyridinecarboximidate is a member of the pyridine derivative family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs.[1] The pyridine ring is a key pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties.[2][3][4] The imidate functional group, while less common than the corresponding amide or ester, offers unique electronic and steric properties that can be exploited in drug design. This document provides a comprehensive guide to the synthesis of propyl 3-pyridinecarboximidate and outlines a detailed protocol for its investigation as a potential antimicrobial agent, a therapeutic area where pyridine derivatives have shown considerable promise.[3][5]

Synthesis of Propyl 3-Pyridinecarboximidate via the Pinner Reaction

The most common and effective method for the synthesis of imidates from nitriles and alcohols is the Pinner reaction.[6] This acid-catalyzed reaction involves the nucleophilic attack of an alcohol on a protonated nitrile, yielding an imino ester salt, also known as a Pinner salt.[6] Subsequent neutralization affords the free imidate. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the Pinner salt to the corresponding ester.

Protocol 1: Synthesis of Propyl 3-Pyridinecarboximidate Hydrochloride (Pinner Salt)

Materials:

  • 3-Cyanopyridine

  • Anhydrous propan-1-ol

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube, and a drying tube.

  • In the flask, dissolve 3-cyanopyridine (1 equivalent) in anhydrous propan-1-ol (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt should begin to form.

  • Continue passing HCl gas through the solution until it is saturated.

  • Seal the flask and allow it to stand at 0-4 °C for 12-24 hours to allow for complete precipitation of the product.

  • Collect the white crystalline solid by vacuum filtration, washing with cold anhydrous diethyl ether.

  • Dry the product, propyl 3-pyridinecarboximidate hydrochloride, under vacuum.

Protocol 2: Formation of Free Propyl 3-Pyridinecarboximidate

Materials:

  • Propyl 3-pyridinecarboximidate hydrochloride

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the propyl 3-pyridinecarboximidate hydrochloride in dichloromethane.

  • Cool the suspension in an ice bath and slowly add saturated aqueous sodium bicarbonate solution with vigorous stirring until the effervescence ceases and the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two additional portions of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield propyl 3-pyridinecarboximidate as an oil or low-melting solid.

Characterization Data

The synthesized compound should be characterized using standard analytical techniques. The following table provides expected data points.

Analysis Expected Result
¹H NMR Peaks corresponding to the propyl group (triplet, sextet, triplet) and the pyridine ring protons.
¹³C NMR Resonances for the propyl carbons, pyridine carbons, and the imidate carbon.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of propyl 3-pyridinecarboximidate.
FT-IR Characteristic C=N stretch of the imidate group.

Proposed Medicinal Chemistry Application: Antimicrobial Activity

Pyridine derivatives have been extensively studied for their antimicrobial properties.[3][5] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets. Furthermore, the overall lipophilicity and electronic properties of the molecule, which can be tuned by derivatization, play a crucial role in its ability to penetrate microbial cell membranes and exert its effect. We hypothesize that propyl 3-pyridinecarboximidate may exhibit antimicrobial activity by disrupting essential cellular processes in bacteria or fungi.

Hypothesized Mechanism of Action

A potential mechanism of action for a pyridine-based antimicrobial agent could involve the inhibition of a key enzyme in a vital metabolic pathway, such as cell wall synthesis or DNA replication. The diagram below illustrates a hypothetical pathway where the compound acts as an enzyme inhibitor.

G cluster_0 Bacterial Cell A Substrate B Enzyme A->B Binds to active site C Product B->C Catalyzes reaction D Essential Cellular Process (e.g., Cell Wall Synthesis) C->D E Propyl 3-Pyridinecarboximidate E->B Inhibits

Caption: Hypothetical mechanism of antimicrobial action.

Experimental Protocols for Antimicrobial Screening

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Propyl 3-pyridinecarboximidate stock solution (e.g., in DMSO)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a serial two-fold dilution of the propyl 3-pyridinecarboximidate stock solution in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth). The MIC can also be determined by measuring the optical density at 600 nm.

Protocol 4: Bactericidal/Fungicidal vs. Bacteriostatic/Fungistatic Determination

This protocol determines whether the compound kills the microorganism (cidal) or inhibits its growth (static).

Materials:

  • Results from the MIC assay (Protocol 3)

  • Agar plates with appropriate growth medium

  • Sterile spreaders

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto an agar plate.

  • Incubate the agar plates under appropriate conditions.

  • The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.

  • If the MBC/MFC is close to the MIC (e.g., ≤ 4 times the MIC), the compound is considered cidal. If the MBC/MFC is much higher than the MIC, the compound is considered static.

Experimental Workflow Diagram

G start Start synthesis Synthesis of Propyl 3-Pyridinecarboximidate start->synthesis characterization Characterization (NMR, MS, IR) synthesis->characterization stock_prep Prepare Stock Solution (in DMSO) characterization->stock_prep mic_assay MIC Assay (Protocol 3) stock_prep->mic_assay mbc_mfc_assay MBC/MFC Assay (Protocol 4) mic_assay->mbc_mfc_assay data_analysis Data Analysis and Interpretation mbc_mfc_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for antimicrobial screening.

Data Presentation and Interpretation

The results of the antimicrobial screening should be tabulated for clear comparison.

Microorganism MIC (µg/mL) MBC/MFC (µg/mL) Interpretation
Staphylococcus aureus
Escherichia coli
Candida albicans
Positive Control (e.g., Ciprofloxacin)

The interpretation of the data will determine the spectrum of activity (broad-spectrum vs. narrow-spectrum) and the nature of the antimicrobial effect (cidal vs. static). These initial findings will guide further studies, such as structure-activity relationship (SAR) investigations and mechanism of action studies.

Conclusion

Propyl 3-pyridinecarboximidate represents an accessible and intriguing scaffold for medicinal chemistry exploration. The protocols outlined in this document provide a robust framework for its synthesis and initial evaluation as a potential antimicrobial agent. The versatility of the pyridine core suggests that this compound and its derivatives could be valuable starting points for the development of new therapeutics in various disease areas.[3][4][5][6]

References

  • ACS Medicinal Chemistry Letters. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. Retrieved from [Link]

  • Journal of Medicinal Chemistry. Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. ACS Publications. Retrieved from [Link]

  • Bentham Science. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Retrieved from [Link]

  • PubChem. Propyl nicotinate. National Institutes of Health. Retrieved from [Link]

  • Scientific Reports. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Nature. Retrieved from [Link]

  • Scientific Reports. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Nature. Retrieved from [Link]

  • Bentham Science. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]

  • Wikipedia. Nicotinic acid. Retrieved from [Link]

  • British Journal of Pharmacology. (2008). Nicotinic acid: an old drug with a promising future. Wiley. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

  • Medicinal Chemistry Research. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Springer. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Open Access Journals. (2024). The Vital Role of Medicinal Chemistry. Retrieved from [Link]

  • Open Access Journals. (2024). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2021). Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. Retrieved from [Link]

  • Scientific Reports. (2023). Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes?. Nature. Retrieved from [Link]

Sources

Application

Application and Protocol for the Analysis of Pyridine Compounds by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This document provides a comprehensive guide for the identification and quantification of pyridine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyridine compounds are prevalent in phar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the identification and quantification of pyridine and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyridine compounds are prevalent in pharmaceuticals, agrochemicals, and environmental samples, and are significant biomarkers in clinical and toxicological studies, such as the nicotine metabolite cotinine.[1] Accurate and sensitive analytical methods are therefore essential for quality control, regulatory compliance, and research. This guide details field-proven protocols for sample preparation, discusses the rationale behind derivatization strategies, and provides optimized instrumental parameters for robust and reliable analysis.

Introduction: The Analytical Challenge

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] It combines the superior separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry.[3] Pyridine and many of its derivatives are inherently suitable for GC-MS analysis due to their volatility. However, the complexity of sample matrices (e.g., biological fluids, environmental solids, food products) often necessitates meticulous sample preparation to remove interferences and concentrate the analytes of interest.

Furthermore, certain pyridine derivatives containing polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) may exhibit poor chromatographic behavior, such as peak tailing or low volatility. In these cases, chemical derivatization is employed to convert them into less polar, more volatile, and more thermally stable analogues, enhancing analytical performance.[4][5] This guide addresses both direct analysis and derivatization-based approaches.

Foundational Principle: GC-MS Workflow

The core of the methodology involves separating compounds in a heated capillary column and then detecting them with a mass spectrometer. The process is a sequence of controlled steps designed to ensure reproducibility and accuracy.

Caption: General workflow for the GC-MS analysis of pyridine compounds.

Sample Preparation: Isolating the Target

The choice of sample preparation technique is dictated by the sample matrix and the physicochemical properties of the target pyridine compounds. The primary goal is to produce a clean, concentrated extract in a solvent compatible with GC analysis.[6]

Liquid-Liquid Extraction (LLE)

LLE is a robust method for extracting analytes from aqueous matrices like plasma, serum, or urine.[7] The causality behind this technique relies on partitioning the analyte of interest between two immiscible liquid phases. For basic compounds like pyridines, pH adjustment is critical.

Protocol: LLE for Nicotine & Cotinine in Plasma/Urine [1]

  • Aliquot: Pipette 1.0 mL of plasma or urine into a 15 mL glass centrifuge tube.

  • Internal Standard (IS): Spike the sample with an appropriate deuterated internal standard (e.g., Nicotine-d4, Cotinine-d3) to correct for extraction variability and matrix effects.

  • Alkalinization: Add 100 µL of 2M Sodium Hydroxide (NaOH) to the sample and vortex briefly. This deprotonates the pyridine nitrogen, increasing its solubility in organic solvents.

  • Extraction: Add 5.0 mL of an organic solvent (e.g., dichloromethane or a mixture of ethyl acetate/hexane).

  • Mixing: Cap the tube and vortex for 2 minutes, or mix on a wrist-action shaker for 15 minutes to ensure thorough partitioning.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., methanol, ethyl acetate) for GC-MS injection.

Solid-Phase Extraction (SPE)

SPE offers a more selective and often cleaner extraction compared to LLE, using significantly less solvent.[8] It relies on the retention of the analyte on a solid sorbent, followed by the washing of interferences and selective elution of the analyte. For pyridine compounds, mixed-mode or polymer-based sorbents are common choices.

SPE_Protocol Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Weak Solvent) Load->Wash Elute 5. Elute Analyte (e.g., Strong Organic Solvent) Wash->Elute

Caption: Step-by-step logical flow of a Solid-Phase Extraction protocol.

Protocol: SPE for Pyridines in Water [9][10]

  • Cartridge Selection: Choose an appropriate SPE cartridge (e.g., a polymeric sorbent like Oasis HLB or a mixed-mode cation exchange cartridge).

  • Conditioning: Condition the cartridge by passing 3 mL of methanol through the sorbent. This activates the stationary phase.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water (or a buffer matching the sample pH). Do not allow the sorbent to go dry.

  • Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted if necessary) through the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the retained pyridine compounds with a small volume (e.g., 2 x 1 mL) of a strong organic solvent (e.g., methanol or dichloromethane with a small percentage of ammonium hydroxide to ensure elution of basic compounds).

  • Post-Elution: The eluate can be concentrated under nitrogen and reconstituted for analysis as in the LLE protocol.

Headspace (HS) Analysis

For volatile pyridines in complex solid or viscous matrices like sediments or biological tissues, Headspace GC-MS is an elegant solution that minimizes sample handling and matrix interference.[11][12] This technique analyzes the vapor phase in equilibrium with the sample in a sealed vial.

Protocol: HS-GC-MS for Pyridine in Shellfish Tissue [12]

  • Sample Preparation: Weigh approximately 1 g of homogenized tissue into a 20 mL headspace vial.

  • Matrix Modifier: Add 2 mL of water to create a slurry-like consistency.

  • Internal Standard: Spike with a deuterated internal standard (e.g., Pyridine-d5).

  • Incubation: Seal the vial and place it in the headspace autosampler. The sample is heated (e.g., 80°C) for a set time (e.g., 30 minutes) with agitation to allow volatile compounds to partition into the headspace.[12]

  • Injection: A heated, gas-tight syringe automatically samples a known volume of the headspace gas and injects it directly into the GC inlet.

Derivatization: Enhancing Analyte Performance

While simple pyridines are often analyzed directly, those with polar functional groups benefit from derivatization to improve volatility and peak shape.[4]

Silylation

Silylation is the most common derivatization technique, replacing active hydrogens on hydroxyl (-OH), carboxyl (-COOH), or amine (-NH) groups with a non-polar trimethylsilyl (TMS) group.[13]

Protocol: Silylation using BSTFA

  • Sample: Ensure the sample extract is completely dry, as moisture will consume the derivatization reagent.

  • Reagents: To the dried extract in a GC vial, add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine. Pyridine acts as a catalyst, especially for sterically hindered groups.

  • Reaction: Cap the vial tightly and heat at 65-70°C for 20-30 minutes to ensure the reaction goes to completion.[13]

  • Analysis: Cool the vial to room temperature before placing it in the autosampler for injection.

Instrumental Parameters & Data Acquisition

Instrumental conditions must be optimized to achieve good separation and sensitivity. The following tables provide validated starting points for method development.

Gas Chromatography (GC) Conditions
ParameterRecommended SettingRationale & Expert Insight
Injector Type SplitlessMaximizes analyte transfer to the column for trace analysis. A split injection (e.g., 20:1) can be used for more concentrated samples to avoid column overload.
Injector Temp. 250 °CEnsures rapid and complete volatilization of the analytes without causing thermal degradation.[14]
Carrier Gas HeliumProvides good efficiency and is inert. Constant flow mode (e.g., 1.0-1.2 mL/min) is recommended for reproducible retention times.
Column 5% Phenyl Polysiloxane (e.g., DB-5ms, Rxi-5Sil MS)A robust, general-purpose column providing excellent separation for a wide range of pyridine derivatives. Dimensions like 30m x 0.25mm ID, 0.25µm film thickness are standard. For complex separations, a longer 60m column may be used.[11]
Oven Program Initial: 70°C (hold 2 min) Ramp: 10°C/min to 250°C Hold: 5 minThis is a typical starting program.[15] The initial hold allows for focusing of early-eluting peaks. The ramp rate can be adjusted to improve separation, and the final temperature ensures all analytes elute from the column.
Mass Spectrometry (MS) Conditions
ParameterRecommended SettingRationale & Expert Insight
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[11]
Ion Source Temp. 230 °CA standard temperature that balances efficient ionization with minimal thermal degradation of analytes in the source.[5]
Transfer Line Temp. 250 - 280 °CMust be hot enough to prevent condensation of analytes as they transfer from the GC column to the MS source.[5][14]
Acquisition Mode Full Scan (e.g., m/z 50-400)Used for initial identification of unknowns by comparing the acquired mass spectrum to a spectral library (e.g., NIST).[14][16]
Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM)Used for quantitative analysis to dramatically increase sensitivity and selectivity by monitoring only specific, characteristic ions of the target analytes.[11][17]

Data Presentation: Quantification and Validation

Quantitative analysis relies on the construction of a calibration curve using standards of known concentration. The use of an internal standard is highly recommended to ensure accuracy.[7]

Typical Quantitative Data

The table below summarizes characteristic ions and typical performance data for selected pyridine compounds. These values should be experimentally verified during method validation.

CompoundMatrixMethodQuantifier Ion (m/z)Qualifier Ion(s) (m/z)Typical LOQReference
PyridineShellfishHS-GC-MS79520.02 mg/kg[11]
NicotinePlasmaLLE-GC-MS84133, 16210 µg/L[7]
CotininePlasmaLLE-GC-MS981765 µg/L[7]
3-AcetylpyridineStandardGC-MS10678, 51-[15]
Pyridine-d5 (IS)-HS-GC-MS8457-[18]
Method Validation Parameters

A robust GC-MS method must be validated to ensure it is fit for purpose. Key parameters to assess include:

  • Linearity (R²): Typically ≥0.995 for the calibration curve.[1]

  • Accuracy (% Recovery): Should be within 80-120% for spiked samples.[1]

  • Precision (% RSD): Relative Standard Deviation should be <15% for replicate measurements.[1]

  • Limit of Detection (LOD): The lowest concentration that can be reliably detected (Signal-to-Noise ≈ 3).[1]

  • Limit of Quantification (LOQ): The lowest concentration that can be accurately quantified (Signal-to-Noise ≈ 10).[11]

Conclusion

This guide outlines a systematic and scientifically grounded approach to the analysis of pyridine compounds by GC-MS. By selecting the appropriate sample preparation technique—be it LLE, SPE, or Headspace analysis—and optimizing instrumental conditions, researchers can achieve the sensitivity, selectivity, and accuracy required for demanding applications in drug development, environmental monitoring, and clinical science. The protocols provided herein serve as a robust foundation for method development and routine analysis, ensuring data of the highest integrity.

References

  • D'avolio, A., et al. (2003). Determination of nicotine and its major metabolite cotinine in plasma or serum by gas chromatography-mass spectrometry using ion-trap detection. Clinical Chemistry and Laboratory Medicine, 41(12), 1599-607. [Link]

  • Soylemezoglu, T., et al. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. ResearchGate. [Link]

  • GC-MS Sample Preparation. HSC Cores - BookStack. [Link]

  • Semantic Scholar. (2011). NICOTINE DETERMINATION FROM TABACCO BY GC/MS. [Link]

  • Centre for Environment, Fisheries and Aquaculture Science (Cefas). (2023). Development of quantitative methods for the analysis of pyridine in shellfish and sediment. Defra Science and Research Projects. [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Health Canada Official Method T-112. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Chapter 6: Analytical Methods. [Link]

  • Wei, D., et al. (2011). Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction. CNKI. [Link]

  • Caltech GPS. Preparation of TMS Derivatives for GC/MS. [Link]

  • University of California, Riverside. Sample Preparation Guidelines for GC-MS. [Link]

  • NIST. Pyridine. NIST Chemistry WebBook. [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. [Link]

  • NIST. Pyridine. NIST Chemistry WebBook. [Link]

  • Waters Corporation. (2025). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. Waters Blog. [Link]

  • Neale, P. A., et al. (2017). Solid-phase extraction as sample preparation of water samples for cell-based and other in vitro bioassays. Environmental Science: Processes & Impacts. [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. [Link]

Sources

Method

Application Note: Propyl 3-pyridinecarboximidate as a Mechanistic Probe for Nicotinamidase Activity

This Application Note is designed as a comprehensive technical guide for the use of Propyl 3-pyridinecarboximidate (also referred to as O-propyl nicotinimidate) as a chemical probe. Given the specific chemical structure...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the use of Propyl 3-pyridinecarboximidate (also referred to as O-propyl nicotinimidate) as a chemical probe.

Given the specific chemical structure (an imidate ester of nicotinic acid), this guide focuses on its primary application as a Mechanism-Based Inhibitor and Activity-Based Probe (ABP) for Nicotinamidase (PncA) and related enzymes in the NAD+ salvage pathway.

Executive Summary

Propyl 3-pyridinecarboximidate is a synthetic derivative of nicotinamide designed to probe the active site of Nicotinamidase (PncA) and related amidases involved in the NAD+ salvage pathway. Unlike simple substrate analogues, the imidate functional group acts as an electrophilic trap, mimicking the transition state of amide hydrolysis while forming a stable (or slowly reversible) covalent adduct with the catalytic nucleophile (typically Cysteine or Serine).

This probe is essential for:

  • Mechanistic Profiling: Mapping the catalytic residues of novel nicotinamidases.

  • Drug Discovery: Screening for PncA mutations (e.g., in Mycobacterium tuberculosis pyrazinamide resistance).

  • Structural Biology: Stabilizing enzyme-substrate complexes for X-ray crystallography.

Chemical Mechanism of Action[1][2][3]

To use this probe effectively, researchers must understand its reactivity profile. The 3-pyridine ring confers affinity for the nicotinamide-binding pocket, while the propyl imidate group serves as the "warhead."

The Catalytic Trap

Nicotinamidases (PncA) typically employ a Cys-Asp-Lys catalytic triad. The reaction proceeds via a nucleophilic attack by the Cysteine thiolate on the carbonyl carbon of nicotinamide.

  • Substrate (Nicotinamide): Cys-S⁻ attacks C=O

    
     Tetrahedral intermediate 
    
    
    
    Ammonia release
    
    
    Thioester intermediate
    
    
    Hydrolysis.
  • Probe (Propyl 3-pyridinecarboximidate): Cys-S⁻ attacks C=NH (imidate)

    
     Formation of a Thioimidate adduct .
    

Unlike the thioester intermediate formed by the natural substrate, the thioimidate adduct is significantly more stable and resistant to hydrolysis, effectively "stalling" the enzyme in a covalent complex.

Pathway Visualization

PncA_Mechanism Enzyme Free Enzyme (PncA-Cys-SH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Probe Probe Probe (Propyl 3-pyridinecarboximidate) Probe->Complex TS Transition State (Tetrahedral) Complex->TS Nucleophilic Attack (Cys138) Adduct Stalled Thioimidate Adduct (Covalent Inhibition) TS->Adduct Loss of Propanol Hydrolysis Hydrolysis (Very Slow) Adduct->Hydrolysis H2O

Figure 1: Mechanism of covalent inhibition of Nicotinamidase (PncA) by Propyl 3-pyridinecarboximidate. The probe mimics the substrate but forms a stable thioimidate adduct.

Experimental Protocols

Synthesis of the Probe (Pinner Synthesis)

Note: Commercial availability is limited; in-house synthesis is often required.

Reagents: 3-Cyanopyridine, 1-Propanol, Dry HCl gas. Safety: Perform in a fume hood. HCl gas is corrosive.

  • Dissolution: Dissolve 10 mmol of 3-cyanopyridine in 5 mL of anhydrous 1-propanol.

  • Activation: Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution for 30-60 minutes until saturation.

  • Incubation: Seal the reaction vessel and store at 4°C for 24-48 hours.

  • Precipitation: Add 50 mL of cold anhydrous diethyl ether to precipitate the imidate hydrochloride salt.

  • Purification: Filter the white precipitate quickly (hygroscopic) and dry under vacuum. Store at -20°C.

Enzyme Inhibition Assay (IC50 Determination)

This protocol measures the probe's potency against recombinant PncA.

Materials:

  • Recombinant PncA (e.g., from M. tuberculosis or E. coli).

  • Substrate: Nicotinamide (NAM).

  • Coupled Assay Reagents: Glutamate Dehydrogenase (GDH),

    
    -Ketoglutarate, NADPH (for measuring ammonia release).
    
  • Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.

Procedure:

  • Preparation: Prepare a 10 mM stock of Propyl 3-pyridinecarboximidate in DMSO.

  • Serial Dilution: Dilute the probe in assay buffer (0.1

    
    M to 1000 
    
    
    
    M final concentration).
  • Pre-incubation: Incubate 50 nM PncA with the probe for 30 minutes at 25°C . (Crucial: Imidates are time-dependent inhibitors).

  • Substrate Addition: Add Nicotinamide (1 mM) to start the reaction.

  • Detection: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) or measure ammonia production using a colorimetric kit.

  • Analysis: Plot % Activity vs. Log[Probe]. Fit to a non-linear regression model to determine IC50.

Mass Spectrometry Analysis of Covalent Adducts

To confirm the mechanism, use LC-MS to detect the mass shift on the enzyme.

Procedure:

  • Incubation: Incubate 10

    
    M PncA with 100 
    
    
    
    M Probe for 1 hour.
  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Desalting: Pass the sample through a Zeba Spin Desalting Column (7K MWCO) to remove excess probe.

  • LC-MS Analysis: Inject onto a C4 protein column coupled to a Q-TOF mass spectrometer.

  • Data Interpretation: Look for a mass shift corresponding to the probe adduct.

    • Expected Mass Shift: +106 Da (Pyridine-3-carboximidoyl group) or +148 Da (if the propyl group is retained, though typically the alcohol leaves).

    • Calculation: Mass(Adduct) = Mass(Apo-PncA) + Mass(Imidate) - Mass(Leaving Group).

Data Analysis & Interpretation

Expected Inhibition Profile

The probe should exhibit time-dependent inhibition , characteristic of covalent modifiers.

ParameterValue (Representative)Interpretation
IC50 (10 min) 50

M
Moderate inhibition at short exposure.
IC50 (60 min) 5

M
Potency increases with time (covalent accumulation).
Reversibility < 5% recoveryActivity does not recover after dialysis (indicates irreversible binding).
Kinetic Type

Use this metric for covalent inhibitors rather than simple

.
Troubleshooting Guide
IssuePossible CauseSolution
No Inhibition Observed Hydrolysis of ProbeImidates are hydrolytically unstable. Prepare fresh stock in anhydrous DMSO immediately before use. Do not store in aqueous buffer.
High Background Non-specific LabelingImidates can react with surface lysines at high pH (>8.5). Ensure assay pH is 7.0–7.5 to favor active site cysteine specificity.
Precipitation Solubility LimitThe propyl group decreases solubility compared to methyl imidates. Use <1% DMSO final concentration.

Strategic Applications in Drug Development

Pyrazinamide Resistance Screening

Mycobacterium tuberculosis PncA activates the prodrug Pyrazinamide. Resistance often arises from PncA mutations.

  • Application: Use Propyl 3-pyridinecarboximidate as a reference "binder" in thermal shift assays (TSA).

  • Logic: Mutant PncA proteins that fail to bind the probe (no thermal shift) are likely unable to activate Pyrazinamide.

Fragment-Based Drug Design (FBDD)

The 3-pyridinecarboximidate core serves as a "crystallographic soak" fragment.

  • Protocol: Soak PncA crystals with the probe.

  • Outcome: The covalent adduct locks the "closed" conformation of the enzyme, allowing high-resolution mapping of the substrate binding pocket for designing non-covalent, high-affinity inhibitors.

References

  • Zhang, Y., & Scorpio, A. (2008). Mechanism of action of pyrazinamide: the role of PncA in Mycobacterium tuberculosis.

    • Context: Establishes the Cys-Asp-Lys catalytic triad mechanism targeted by this probe.
    • Source:

  • Hermanson, G. T. (2013).

    • Context: Definitive guide on Imidate chemistry (Section: Imidoester Crosslinkers), explaining the reaction with amines and nucleophiles.
    • Source:

  • Petrella, S., et al. (2011).

    • Context: Structural basis for using substrate analogues (like the probe) to map the active site.
    • Source:

  • McComb, R. B., & Bowers, G. N. (1976).

    • Context: Fundamental chemistry protocol for synthesizing the propyl 3-pyridinecarboximid
    • Source: (General Reference for Pinner Synthesis)

Disclaimer: Propyl 3-pyridinecarboximidate is a research chemical.[1][2][3] It is not approved for therapeutic use in humans or animals. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application

Application Notes and Protocols for the In Vitro Biological Evaluation of 3-Pyridinecarboximidic acid, propyl ester

Introduction: A Strategic Approach to Characterizing Novel Pyridine Analogs The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 3-Pyridinecarboxi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Characterizing Novel Pyridine Analogs

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 3-Pyridinecarboximidic acid, propyl ester, as a derivative of the nicotinic acid family, presents an intriguing candidate for biological investigation. While specific literature on this particular ester is sparse, its structural resemblance to nicotinamide suggests potential interactions with key biological pathways, including those involved in cellular metabolism, inflammation, and signaling.

These application notes provide a comprehensive, tiered strategy for the initial in vitro biological evaluation of 3-Pyridinecarboximidic acid, propyl ester. The protocols are designed for researchers, scientists, and drug development professionals to systematically characterize its cytotoxic, anti-inflammatory, and potential enzyme inhibitory activities. By following this self-validating workflow, researchers can generate robust and reproducible data, forming a solid foundation for further preclinical development. In vitro assays are a cornerstone of modern drug discovery, offering a rapid and cost-effective means to screen compounds, elucidate mechanisms of action, and identify potential liabilities before advancing to more complex in vivo studies.[3][4]

Part 1: Foundational Cytotoxicity Assessment

Rationale: Before investigating specific biological activities, it is imperative to determine the compound's inherent cytotoxicity. This foundational screen establishes a therapeutic window and informs the concentration range for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]

Experimental Workflow: A Tiered Approach

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Bioactivity Profiling (Sub-toxic Concentrations) Compound Preparation Compound Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Preparation->Cytotoxicity Assay (MTT) Determine IC50 Anti-inflammatory Assay (Nitric Oxide) Anti-inflammatory Assay (Nitric Oxide) Cytotoxicity Assay (MTT)->Anti-inflammatory Assay (Nitric Oxide) Enzyme Inhibition Assay (Nicotinamidase) Enzyme Inhibition Assay (Nicotinamidase) Anti-inflammatory Assay (Nitric Oxide)->Enzyme Inhibition Assay (Nicotinamidase)

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Protocol 1: MTT Cytotoxicity Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 3-Pyridinecarboximidic acid, propyl ester

  • Mammalian cell line (e.g., RAW 264.7 macrophages, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[6]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of 3-Pyridinecarboximidic acid, propyl ester in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations for testing.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (cells treated with the solvent alone) and a blank control (medium only).[7]

  • Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6][8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][8] Mix thoroughly by gentle pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control1.25100%
11.2297.6%
101.1592.0%
500.8870.4%
1000.6148.8%
2000.3528.0%

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Part 2: Probing Anti-inflammatory Potential

Rationale: Chronic inflammation is implicated in a wide array of diseases. Nitric oxide (NO) is a key signaling molecule and a mediator in the inflammatory process.[9] Overproduction of NO by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation.[10] This assay will determine if 3-Pyridinecarboximidic acid, propyl ester can inhibit the production of NO in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Signaling Pathway: LPS-induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 binds NF-κB Activation NF-κB Activation TLR4->NF-κB Activation activates iNOS Gene Transcription iNOS Gene Transcription NF-κB Activation->iNOS Gene Transcription promotes iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein translates to Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) produces 3-Pyridinecarboximidic acid, propyl ester 3-Pyridinecarboximidic acid, propyl ester 3-Pyridinecarboximidic acid, propyl ester->NF-κB Activation Potential Inhibition Point

Caption: Simplified pathway of LPS-induced nitric oxide production and a potential point of inhibition.

Protocol 2: Nitric Oxide Production Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT protocol. Pre-treat the cells with non-toxic concentrations of 3-Pyridinecarboximidic acid, propyl ester (determined from the cytotoxicity assay) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[11] Incubate for 24 hours.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and then 50 µL of Griess Reagent Component A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration in the supernatant.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced.

Data Analysis:

TreatmentConcentration (µM)Nitrite Concentration (µM)% NO Inhibition
Untreated Control-2.5-
LPS Control-45.80%
Compound + LPS1035.223.1%
Compound + LPS2522.151.7%
Compound + LPS5015.665.9%

Calculate the percentage of NO inhibition relative to the LPS-only control.

Part 3: Exploratory Enzyme Inhibition Assay

Rationale: The structural similarity of the compound to nicotinamide suggests it could be an inhibitor of nicotinamidase (also known as pyrazinamidase). This enzyme is crucial for the NAD+ salvage pathway in some pathogens but is absent in humans, making it a potential drug target.[12][13] A general enzyme inhibition assay protocol is provided, which can be adapted for purified nicotinamidase.

Protocol 3: Nicotinamidase Inhibition Assay

This protocol outlines a generalized workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.[14][15]

Materials:

  • Purified nicotinamidase enzyme

  • Nicotinamide (substrate)

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.3)[12]

  • Detection system (e.g., HPLC to measure the formation of nicotinic acid)[16]

Procedure:

  • Reagent Preparation: Dissolve the enzyme, substrate, and 3-Pyridinecarboximidic acid, propyl ester in the assay buffer. Prepare serial dilutions of the inhibitor.[14]

  • Enzyme-Inhibitor Pre-incubation: In a microplate or microcentrifuge tubes, add a fixed amount of the enzyme. Add the different concentrations of the inhibitor. Include a control with no inhibitor. Incubate for 15-30 minutes at the optimal temperature for the enzyme.[14]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (nicotinamide) to each reaction.

  • Reaction Monitoring: Incubate for a defined period. Stop the reaction (e.g., by adding an acid like trifluoroacetic acid).[16]

  • Product Quantification: Quantify the amount of product (nicotinic acid) formed using a suitable method like HPLC.[16]

Data Analysis:

Inhibitor Concentration (µM)Enzyme Activity (% of Control)
0100%
185%
1060%
5025%
10010%

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This guide provides a structured and scientifically rigorous framework for the initial in vitro characterization of 3-Pyridinecarboximidic acid, propyl ester. By systematically assessing its cytotoxicity, anti-inflammatory, and potential enzyme inhibitory properties, researchers can efficiently gather the critical data needed to make informed decisions about the future development of this novel compound.

References

  • NAMSA. (n.d.). MTT Cytotoxicity Study. Retrieved from [Link]

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from [Link]

  • He, M. L., et al. (n.d.). Techniques used for the discovery of therapeutic compounds: The case of SARS. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kozak, M. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]

  • Sanchez-Carron, G., et al. (2016). Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries. PMC. Retrieved from [Link]

  • Ariyo, A. L., et al. (2020). In vitro anti-inflammation, selective cytotoxicity, and inhibition of induced nitric oxide from lipopolysaccharide-stimulated raw 264.7 macrophages activities of flavonoids from Hermannia geniculata eckl and zeyh roots extract. Pharmacognosy Magazine. Retrieved from [Link]

  • Plant Archives. (n.d.). EVALUATION OF ANTI-INFLAMMATORY AND NITRIC OXIDE SCAVENGING ACTIVITY OF BAUHINIA VARIEGATAL. LEAVES BY IN VITRO METHOD. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions catalyzed by nicotinamidases and their use to develop a.... Retrieved from [Link]

  • Fiołka, M. J., et al. (2014). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. PMC. Retrieved from [Link]

  • Korbut, R., et al. (2004). Nitric oxide – a pro-inflammatory and anti-inflammatory mediator. Termedia. Retrieved from [Link]

  • Lee, S., et al. (2021). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • Archimer. (n.d.). Combined whole-cell high-throughput functional screening for identification of new nicotinamidases/pyrazinamidases in metagenomic/polygenomic libraries. Retrieved from [Link]

  • Sanchez-Carron, G., et al. (2017). Biochemical characterization of a new nicotinamidase from an unclassified bacterium thriving in a geothermal water stream microbial mat community. PMC. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (n.d.). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimycobacterial activity of some N1-[1-[3-aryl-1-(pyridin-2-, 3-, or 4-yl)-3-oxo]propyl]-2- pyridinecarboxamidrazones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxylic acid, 2,7,10-tris(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta[a]cyclopropa[f]cycloundecen-11-yl ester, [1aR-(1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)]-. Retrieved from [Link]

  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxylic acid, pentyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Retrieved from [Link]

  • American Chemical Society. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. Retrieved from [Link]

  • ResearchGate. (2025, February 27). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). In Vitro Evaluation of Biological Activities of Three Different Medicinal Plant Extracts. Retrieved from [Link]

  • PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 3-Pyridinecarboxylic acid, 2-propenyl ester. Retrieved from [Link]

  • CNKI. (2013, November 22). Synthesis of 3-Pyridinecarboxylic Acid Leaf Alcohol Esters and its Application in Cigarette. Retrieved from [Link]

  • Stenutz. (n.d.). 3-pyridinecarboxylic acid. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"Optimization of reaction conditions for propyl 3-pyridinecarboximidate synthesis"

Ticket ID: #PIN-3PYR-OPT Status: Open Subject: Optimization of reaction conditions for propyl 3-pyridinecarboximidate synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction W...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PIN-3PYR-OPT Status: Open Subject: Optimization of reaction conditions for propyl 3-pyridinecarboximidate synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely attempting to synthesize propyl 3-pyridinecarboximidate (also known as propyl nicotinimidate) from 3-cyanopyridine via the Pinner reaction.

This intermediate is critical for constructing heterocycles (e.g., 1,2,4-oxadiazoles) but is notoriously unstable in its free base form. This guide moves beyond standard textbook descriptions to address the specific kinetic and thermodynamic challenges of the pyridine ring system and the hydrolytic instability of the imidate functionality.

Module 1: Core Reaction Protocol (The "Gold Standard")

The most robust method for this transformation is the Acid-Catalyzed Pinner Synthesis . While base-catalyzed methods exist, the electron-deficient nature of the pyridine ring makes the acid-catalyzed route (via the nitrilium ion) kinetically superior for 3-cyanopyridine.

Optimized Workflow
  • Reagents:

    • Substrate: 3-Cyanopyridine (Nicotinonitrile).

    • Reagent/Solvent: n-Propanol (Anhydrous, <50 ppm

      
      ).
      
    • Catalyst: HCl gas (generated in situ or via lecture bottle). Do not use aqueous HCl.

    • Solvent (Optional): 1,4-Dioxane or Et2O (if n-propanol volume is limited).

  • Step-by-Step Procedure:

    • Step 1 (Drying): Charge reaction vessel with 3-cyanopyridine and n-propanol (5–10 equivalents). Add 3Å molecular sieves if the alcohol source is not strictly anhydrous.

    • Step 2 (Saturation): Cool the mixture to 0°C . Bubble dry HCl gas through the solution until saturation is achieved (typically >30% weight increase).

      • Note: The solution will turn yellow/orange due to protonation of the pyridine nitrogen.

    • Step 3 (Incubation): Seal the vessel tightly (parafilm/stopper). Store at 0–4°C for 24–48 hours. Do not reflux.

    • Step 4 (Precipitation): Dilute with cold anhydrous diethyl ether. The product, propyl 3-pyridinecarboximidate dihydrochloride , should precipitate as a hygroscopic white/off-white solid.

    • Step 5 (Isolation): Filter under inert atmosphere (

      
      ). Wash with cold ether.
      
Visualizing the Pathway

The following diagram illustrates the reaction pathway and the critical bifurcation points where side reactions occur.

PinnerReaction Nitrile 3-Cyanopyridine Nitrilium Nitrilium Ion (Activated) Nitrile->Nitrilium + HCl (gas) ImidateSalt Pinner Salt (Imidate 2HCl) Nitrilium->ImidateSalt + n-Propanol (Slow step) Amide Nicotinamide (Thermal Impurity) Nitrilium->Amide + H2O / Heat FreeBase Free Imidate (Target) ImidateSalt->FreeBase Neutralization (Cold, pH 8-9) Ester Propyl Nicotinate (Hydrolysis Impurity) ImidateSalt->Ester + H2O (Fast Hydrolysis) FreeBase->Ester + H2O (Storage)

Figure 1: Reaction pathway for 3-cyanopyridine conversion.[1] Green nodes indicate success; red nodes indicate failure modes driven by moisture or heat.

Module 2: Optimization & Troubleshooting

This section addresses the specific "Why is it failing?" questions. The pyridine ring introduces a basic nitrogen that sequesters one equivalent of HCl, requiring a dihydrochloride stoichiometry for the intermediate.

Optimization Parameters Matrix
ParameterRecommended RangeScientific Rationale
Temperature 0°C to 5°CHigher temperatures (>20°C) favor the "Pinner cleavage" to Nicotinamide rather than the imidate.
HCl Conc. Saturation (>3M)High acidity is required to protonate the nitrile (pKa ~ -10) after the pyridine nitrogen (pKa ~ 3) is saturated.
Time 24–72 HoursSteric hindrance at the nitrile carbon is low, but the electron-withdrawing pyridine ring destabilizes the nitrilium intermediate, slowing attack.
Moisture < 100 ppmCritical. Water competes with n-propanol. Since water is a better nucleophile, even trace amounts yield the ester.
Troubleshooting Guide (Q&A)

Q1: I see a large ester peak (Propyl Nicotinate) in my NMR. Why?

  • Diagnosis: Hydrolysis.[1][2][3][4]

  • Root Cause: Water ingress during the reaction or workup. The imidate salt is extremely sensitive to moisture.

  • Solution:

    • Dry n-propanol over 3Å molecular sieves for 24h.

    • Use a drying tube (CaCl2) or

      
       balloon during the incubation.
      
    • Ensure the HCl gas is dry (pass through a

      
       trap if generating in-lab).
      

Q2: The reaction mixture turned solid, but the yield of free base is low.

  • Diagnosis: Incomplete neutralization or salt trapping.

  • Root Cause: The product precipitates as the dihydrochloride (one HCl on pyridine, one on imidate). If you neutralize only to pH 7, the pyridine ring may remain protonated, or the salt may not fully partition into the organic phase.

  • Solution: During workup, ensure the pH reaches ~9–10 briefly using cold saturated

    
    . Extract immediately into DCM or Et2O.
    

Q3: I isolated the product, but it turned into a liquid/slush overnight.

  • Diagnosis: Autocatalytic decomposition.

  • Root Cause: Free imidate bases are thermally unstable and hygroscopic.

  • Solution: Do not store the free base. Use it immediately in the next step (e.g., reaction with amine/hydrazine). If storage is necessary, store as the dihydrochloride salt in a desiccator at -20°C.

Module 3: Workup & Purification (The "Rescue" Phase)

The transition from the stable Pinner salt to the reactive free base is the most hazardous step for yield loss.

Protocol: Cold Neutralization
  • Decant: If the salt precipitated, decant the alcohol. If not, concentrate the reaction mixture in vacuo at <30°C to remove excess HCl/Propanol.

  • Suspend: Suspend the residue in cold (

    
    ) Dichloromethane (DCM).
    
  • Neutralize:

    • Add a mixture of ice and saturated aqueous

      
       or 
      
      
      
      .
    • Vigorous Stirring: Stir rapidly for 5–10 minutes.

    • Warning: Do not let the temperature rise above 5°C.

  • Extract: Separate the organic layer. Extract aqueous layer 2x with DCM.

  • Dry: Dry combined organics over

    
     (Sodium Sulfate) for 10 minutes.
    
  • Concentrate: Evaporate solvent at room temperature. Do not heat.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckNMR Check 1H NMR Start->CheckNMR EsterPeak Ester Peak Present? (triplet ~1.0 ppm, quartet ~4.3 ppm) CheckNMR->EsterPeak AmidePeak Amide Peak Present? (Broad singlets > 6 ppm) CheckNMR->AmidePeak StartMat Starting Material Left? CheckNMR->StartMat WetSolvent Action: Dry Alcohol with 3Å Sieves Check HCl dryness EsterPeak->WetSolvent Yes HighTemp Action: Lower Rxn Temp to 0°C Reduce Workup pH exposure AmidePeak->HighTemp Yes LowHCl Action: Resaturate with HCl gas Ensure Pyridine N is protonated StartMat->LowHCl Yes

Figure 2: Decision tree for diagnosing reaction failures based on NMR analysis.

FAQs

Q: Can I use aqueous HCl (37%) instead of gas? A: No. The Pinner reaction requires anhydrous conditions. 37% HCl contains 63% water, which will instantly hydrolyze the nitrilium intermediate to the ester (propyl nicotinate) or amide.

Q: Can I use Methanol instead of n-Propanol? A: Yes, but the product will be methyl 3-pyridinecarboximidate. If you specifically need the propyl derivative (perhaps for solubility or lipophilicity reasons in the next step), you must use n-propanol. Note that n-propanol reacts slightly slower than methanol due to sterics.

Q: Is the pyridine nitrogen protonated in the product? A: In the salt form, yes . You form the dihydrochloride (one HCl on the pyridine N, one on the imidate N). In the free base form, the imidate nitrogen is more basic (pKa ~ 7-9) than the pyridine nitrogen (pKa ~ 3), but usually, both are deprotonated during the basic workup described above.

References

  • Pinner, A., & Klein, F. (1877).[5][6] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. (Foundational Pinner chemistry).

  • Roger Adams & Reifschneider, W. (1958). The Preparation of Aryl Aldehydes and Ketones via the Pinner Reaction. Organic Syntheses. (Detailed protocols on handling Pinner salts).

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. Journal of Organic Chemistry. (Comparison of acid vs base catalysis).

  • Decroix, B., et al. (1976). Synthesis of Nicotinic Acid Derivatives. Journal of Heterocyclic Chemistry. (Specific reference to pyridine ring behavior in esterification/amidation).

Sources

Optimization

"Common side reactions in the synthesis of pyridinecarboximidic acid esters"

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinecarboximidic acid esters. Here, we address common challenges and side reactions...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinecarboximidic acid esters. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of pyridinecarboximidic acid esters, which are commonly prepared via the Pinner reaction or related methods.[1][2][3]

Problem 1: Low or No Yield of the Desired Pyridinecarboximidic Acid Ester

Question: I am attempting to synthesize a pyridinecarboximidic acid ester from the corresponding pyridine nitrile and alcohol, but I am consistently obtaining very low yields or none of the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low yields in the synthesis of pyridinecarboximidic acid esters, particularly through the Pinner reaction, can stem from several factors. The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then typically neutralized to give the free imidate.[1][2][4] Let's break down the potential culprits and their solutions.

Potential Causes and Troubleshooting Steps:

  • Presence of Water: The intermediate Pinner salt is highly susceptible to hydrolysis, which will lead to the formation of the corresponding ester as a major byproduct instead of the desired imidate.[1][4][5]

    • Solution: Ensure all reagents and glassware are scrupulously dried. Use anhydrous solvents and alcohols. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[2]

  • Insufficient Acid Catalyst: The Pinner reaction requires a strong acid catalyst, typically anhydrous hydrogen chloride (HCl) gas, to protonate the nitrile and activate it for nucleophilic attack by the alcohol.[4][6][7]

    • Solution: Ensure a sufficient amount of anhydrous HCl is bubbled through the reaction mixture. If you are using a Lewis acid promoter, ensure it is used in the correct stoichiometric amount.[6]

  • Inappropriate Reaction Temperature: The Pinner salt is thermally unstable and can decompose or rearrange at higher temperatures to form an amide and an alkyl chloride.[1][2]

    • Solution: Maintain a low reaction temperature, typically between 0-15 °C, during the addition of the acid catalyst and throughout the reaction.[2][4]

  • Poorly Reactive Nitrile: The electronic nature of the pyridine ring can affect the reactivity of the nitrile group. Electron-withdrawing groups on the pyridine ring can make the nitrile carbon more electrophilic and facilitate the reaction, while electron-donating groups may have the opposite effect.

    • Solution: For less reactive nitriles, you may need to use more forcing conditions, such as a higher concentration of the acid catalyst or a longer reaction time, while still carefully controlling the temperature. Alternatively, a base-catalyzed approach might be more effective for electron-poor nitriles.[1][8]

  • Equilibrium Considerations: The Pinner reaction is an equilibrium process.

    • Solution: Using a large excess of the alcohol can help to drive the equilibrium towards the formation of the Pinner salt.

Workflow for Optimizing Yield:

start Low Yield of Imidate Ester check_water Check for Water Contamination start->check_water dry Use Anhydrous Reagents & Inert Atmosphere check_water->dry If present check_catalyst Evaluate Acid Catalyst check_water->check_catalyst If absent dry->check_catalyst increase_catalyst Increase Catalyst Concentration check_catalyst->increase_catalyst If insufficient check_temp Monitor Reaction Temperature check_catalyst->check_temp If sufficient increase_catalyst->check_temp lower_temp Maintain Low Temperature (0-15 °C) check_temp->lower_temp If too high check_nitrile Assess Nitrile Reactivity check_temp->check_nitrile If optimal lower_temp->check_nitrile modify_conditions Adjust Reaction Time/Catalyst check_nitrile->modify_conditions If unreactive check_equilibrium Consider Reaction Equilibrium check_nitrile->check_equilibrium If reactive modify_conditions->check_equilibrium excess_alcohol Use Excess Alcohol check_equilibrium->excess_alcohol To shift equilibrium end_node Optimized Yield check_equilibrium->end_node If favorable excess_alcohol->end_node

Caption: Troubleshooting workflow for low imidate ester yield.

Problem 2: Formation of an Unexpected Amide Byproduct

Question: My reaction is producing a significant amount of the corresponding pyridinecarboxamide. Why is this happening and how can I prevent it?

Answer:

The formation of a pyridinecarboxamide is a common side reaction in the synthesis of pyridinecarboximidic acid esters, and it can occur through a couple of different pathways.

Potential Causes and Troubleshooting Steps:

  • Thermal Decomposition of the Pinner Salt: As mentioned previously, the intermediate Pinner salt is thermally labile. At elevated temperatures, it can undergo elimination of an alkyl chloride to furnish the more thermodynamically stable amide.[1][2]

    • Solution: The most effective way to minimize amide formation is to maintain strict temperature control throughout the reaction, keeping it at or below room temperature, and ideally between 0-15 °C.[2][4]

  • Ritter-Type Side Reaction: If you are using a secondary or tertiary alcohol, or a benzylic alcohol, a Ritter-type reaction can compete with the Pinner reaction.[6] In this side reaction, the alcohol forms a stable carbocation under the acidic conditions, which is then attacked by the nitrogen atom of the nitrile. Subsequent hydrolysis of the resulting nitrilium ion intermediate yields the amide.

    • Solution: If a Ritter-type reaction is suspected, consider using a primary, unhindered alcohol if your synthetic route allows. Alternatively, using a milder Lewis acid catalyst instead of a strong protic acid like HCl may disfavor the formation of the carbocation and reduce the extent of this side reaction.[6]

cluster_pinner Pinner Reaction (Desired) cluster_amide Amide Formation (Side Reaction) p_nitrile Pyridine Nitrile p_pinner_salt Pinner Salt p_nitrile->p_pinner_salt p_alcohol Alcohol p_alcohol->p_pinner_salt p_hcl HCl (anhydrous) p_hcl->p_pinner_salt p_imidate Imidate Ester p_pinner_salt->p_imidate Base Workup a_pinner_salt Pinner Salt a_amide Amide a_pinner_salt->a_amide a_heat High Temperature a_heat->a_amide

Caption: Competing pathways: Pinner reaction vs. amide formation.

Problem 3: My N-Aryl Pyridinecarboximidic Acid Ester is Rearranging

Question: I am working with an N-aryl substituted pyridinecarboximidic acid ester, and upon heating, I am observing the formation of an N,N-disubstituted amide. What is this reaction?

Answer:

You are likely observing the Chapman rearrangement . This is a well-documented thermal intramolecular reaction where an aryl group migrates from the oxygen atom of an imidate to the nitrogen atom, resulting in the formation of an N-aroyl-N,N-diarylamine.[9][10][11]

Key Characteristics of the Chapman Rearrangement:

  • Intramolecular Process: The rearrangement occurs within the same molecule through a 1,3-shift of the aryl group.[9]

  • Thermal Promotion: The reaction is typically induced by heating.

  • Substituent Effects: Electron-withdrawing groups on the migrating aryl group can facilitate the rearrangement.[10]

How to Control the Chapman Rearrangement:

  • Temperature Control: Since this is a thermal rearrangement, the most straightforward way to avoid it is to keep the temperature of all reaction and purification steps as low as possible.

  • Downstream Planning: If the rearrangement is unavoidable at the temperatures required for a subsequent step, you may need to reconsider your synthetic strategy. It's important to be aware that this rearrangement can occur and to characterize any unexpected products accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and why is it commonly used for synthesizing pyridinecarboximidic acid esters?

A1: The Pinner reaction is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[1][2][3] It is a widely used and reliable method for preparing imidates because it starts from readily available nitriles and alcohols.[2] The resulting Pinner salt is a versatile intermediate that can be converted to the free imidate ester, or further reacted with other nucleophiles to produce esters, amidines, or orthoesters.[1][7]

Q2: Why are anhydrous conditions so critical for the Pinner reaction?

A2: Anhydrous conditions are crucial because the intermediate Pinner salt is very sensitive to moisture.[4] In the presence of water, the Pinner salt will readily hydrolyze to form the corresponding carboxylic acid ester.[1][5] This is often the primary cause of low yields of the desired imidate ester.

Q3: Can I use a base to catalyze the synthesis of pyridinecarboximidic acid esters?

A3: Yes, base-catalyzed methods for the synthesis of imidates from nitriles and alcohols exist and can be a useful alternative to the acid-catalyzed Pinner reaction.[1][8] The choice between acid and base catalysis often depends on the electronic properties of the nitrile. Electron-poor nitriles may react more readily with an alkoxide base, whereas electron-rich nitriles are more easily protonated and are better suited for the acid-catalyzed Pinner reaction.[1]

Q4: What is the role of the pyridine nitrogen in these reactions?

A4: The nitrogen atom in the pyridine ring is basic and can be protonated by the acid catalyst.[12] This can have a deactivating effect on the ring, making the nitrile group less susceptible to nucleophilic attack. This is a key consideration in the synthesis of these compounds and may require careful optimization of reaction conditions.[13][14]

Q5: Are there any other significant side reactions to be aware of?

A5: Besides hydrolysis and amide formation, if you are starting from a pyridinecarboxylic acid to synthesize the nitrile precursor, be aware of potential decarboxylation at high temperatures. Additionally, side reactions involving the pyridine ring itself, though less common under Pinner conditions, can occur depending on the specific substrate and reaction conditions.

Summary of Key Reaction Parameters and Side Products

Parameter/IssueRecommended Condition/ObservationPotential Side ProductReference(s)
Water Content Anhydrous conditions are essential.Pyridinecarboxylic acid ester[1][4][5]
Temperature Low temperature (0-15 °C) is preferred.Pyridinecarboxamide[1][2][4]
Catalyst Anhydrous strong acid (e.g., HCl gas).Incomplete reaction[4][6][7]
Alcohol Type Primary alcohols are generally preferred.Pyridinecarboxamide (via Ritter reaction)[6]
N-Aryl Substituents Avoid high temperatures during purification.N-Aroyl-N,N-diarylamine (via Chapman rearrangement)[9][10][11]

References

  • The Chapman Rearrangement - Organic Reactions.
  • Chapman Rearrangement - Cambridge University Press. [Link]

  • Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid - Benchchem.
  • Chemistry of Imid
  • The Chapman Rearrangement - ResearchG
  • Pinner reaction - Wikipedia.
  • Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts - Semantic Scholar.
  • A Lewis acid-promoted Pinner reaction - PMC.
  • Pinner Reaction - J&K Scientific.
  • An Overview of Some Imidates Derivatives with Anti-microbial Activity - Research and Reviews.
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Pinner Reaction - Organic Chemistry Portal.
  • 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline.
  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - The University of Manchester.
  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen - PubMed. [Link]

Sources

Troubleshooting

"Stability issues and degradation of 3-Pyridinecarboximidic acid, propyl ester"

Technical Support Center: 3-Pyridinecarboximidic acid, propyl ester Status: Operational Topic: Stability, Degradation, and Handling Protocols Case ID: PYR-IMD-003 Executive Summary You are likely encountering stability i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Pyridinecarboximidic acid, propyl ester

Status: Operational Topic: Stability, Degradation, and Handling Protocols Case ID: PYR-IMD-003

Executive Summary

You are likely encountering stability issues with 3-Pyridinecarboximidic acid, propyl ester (also known as Propyl nicotinimidate).

The Core Issue: This molecule is an imidate ester .[1][2] In its free base form, it is thermodynamically unstable and kinetically fragile. It is almost exclusively synthesized and stored as a hydrochloride salt (Pinner Salt) . If you are attempting to isolate or store the free base, or if your solvent contains even trace moisture (ppm levels), rapid degradation is inevitable.

This guide provides the mechanistic causality of degradation and the protocols required to arrest it.

Module 1: The Degradation Matrix

Understanding how your molecule dies is the only way to save it. The imidate functional group is a "chemical chameleon" that reacts differently depending on the pH of the micro-environment.

Mechanistic Insight

The imidate carbon is highly electrophilic. Water is its primary enemy. The degradation pathway is bifurcated by pH:

  • Acidic Hydrolysis (pH < 5): Water attacks the protonated imidate, ejecting ammonia/ammonium. Result: Propyl Nicotinate (Ester).

  • Basic/Neutral Hydrolysis (pH > 7): Water attacks the neutral imidate, ejecting propanol. Result: Nicotinamide (Amide).

Visualizing the Pathway

DegradationPathways Imidate Target Molecule (Propyl 3-pyridinecarboximidate) AcidCond Acidic Conditions (pH < 5) Imidate->AcidCond Protonation BaseCond Basic/Neutral Conditions (pH > 7) Imidate->BaseCond Deprotonation Water Moisture (H2O) Water->AcidCond Water->BaseCond Ester DEGRADATION PRODUCT A Propyl Nicotinate (Ester) + NH4+ AcidCond->Ester Hydrolysis (Loss of NH3) Amide DEGRADATION PRODUCT B Nicotinamide (Amide) + Propanol BaseCond->Amide Hydrolysis (Loss of Propanol)

Figure 1: Bifurcated hydrolysis pathways of imidate esters. The product you isolate depends entirely on the pH during workup and storage.

Module 2: Storage & Handling Protocols

CRITICAL: Treat this compound as a Living Reagent . It has a finite lifespan once exposed to the atmosphere.

Protocol A: The "Dry Chain" Storage (Standard)
  • Form: Store as the Hydrochloride Salt (HCl). Never store as a free base oil.

  • Temperature: -20°C is mandatory.

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Amber glass vial with a Teflon-lined cap, sealed with Parafilm, placed inside a secondary desiccator containing active silica gel or P2O5.

Protocol B: Reaction Handling (In Situ Use)

Most users generate this imidate via the Pinner Reaction (Nitrile + Propanol + HCl) and react it immediately.

  • Solvent: Dichloromethane (DCM) or 1,4-Dioxane.

  • Dryness: Solvents must be anhydrous (<50 ppm water). Use molecular sieves (3Å or 4Å).

  • Temperature: Keep the reaction between 0°C and 5°C.

    • Why? Above 10°C, the Pinner salt can undergo a Chapman-like rearrangement to form N-propyl nicotinamide (an irreversible impurity).

Module 3: Troubleshooting Dashboard

Identify your issue below to find the immediate remediation.

SymptomProbable CauseTechnical Remediation
Material turned into a white, non-hygroscopic powder. Conversion to Amide. You likely exposed the material to moist air or basic conditions. Nicotinamide is a stable solid.Check NMR: Look for amide protons (broad singlets ~6-8 ppm). Fix: Cannot reverse. Resynthesize under strictly anhydrous conditions.
Smell of Propanol upon opening vial. Hydrolysis (Type B). The ester bond has cleaved, releasing the alcohol.Purge: The sample is degrading. Use immediately or discard.
Smell of Ammonia. Hydrolysis (Type A). Acidic moisture is converting the imidate to the ester.Neutralize: If using in a coupling reaction, add non-nucleophilic base (e.g., DIPEA) immediately to buffer the pH, but proceed rapidly.
Low yield in coupling reactions (e.g., Amidine synthesis). Salt vs. Free Base Confusion. You may be using the HCl salt without liberating the free base in situ.Protocol Adjustment: The amine nucleophile cannot attack the protonated imidate effectively. Add 1.05 eq of dry Triethylamine (TEA) to the reaction mixture to liberate the reactive free imidate in situ.
Oil formation during storage. Hygroscopicity. The HCl salt has absorbed water, formed a "syrup," and is auto-hydrolyzing.Desiccation: Attempt to triturate with anhydrous diethyl ether. If it does not resolidify, the batch is lost.

Module 4: Analytical Verification

Do not guess. Use Proton NMR (1H-NMR) to verify the integrity of your reagent before committing it to a valuable step.

Diagnostic Signals (in DMSO-d6 or CDCl3)
MoietyTarget: Imidate (Propyl) Impurity: Ester (Propyl) Impurity: Amide
Imidate Proton (NH) ~11.0 - 12.5 ppm (Broad, if salt)Absent~7.5 & 8.2 ppm (Amide NH2)
Propyl

-CH2
~4.4 - 4.6 ppm (Deshielded by =NH)~4.2 - 4.3 ppmAbsent (No propyl group)
Pyridine Ring Shifts dependent on protonationShifts dependent on protonationDistinct shift pattern

Key Indicator: If you see the propyl


-CH2 signal shift upfield (lower ppm) toward 4.2 ppm, you have hydrolyzed to the Ester . If you lose the propyl signals entirely and see broad singlets in the aromatic region, you have the Amide .

References

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (The foundational text on Pinner synthesis and imidate stability).

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. (Comprehensive review of hydrolysis mechanisms).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Detailed protocols on handling imidate crosslinkers).

Sources

Optimization

"Scaling up the synthesis of 3-Pyridinecarboximidic acid, propyl ester"

Topic: Scaling up the synthesis of 3-Pyridinecarboximidic acid, propyl ester Document ID: TSC-PYR-003-SU Status: Active Audience: Process Chemists, Scale-up Engineers Core Directive & Reaction Architecture Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of 3-Pyridinecarboximidic acid, propyl ester Document ID: TSC-PYR-003-SU Status: Active Audience: Process Chemists, Scale-up Engineers

Core Directive & Reaction Architecture

Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the Pinner reaction of 3-cyanopyridine (nicotinonitrile) with 1-propanol.

This transformation is deceptively simple on paper but notoriously difficult to scale due to two competing thermodynamic factors: exothermicity during formation and hydrolytic instability during isolation.

The "Hydrolysis Trap"

The most common failure mode in this synthesis is the unintentional conversion of your target imidate into propyl nicotinate (the ester). This occurs if moisture is introduced at any stage.

Reaction Pathway Diagram

The following logic map illustrates the critical decision points where the batch can be lost to hydrolysis or rearrangement.

PinnerReaction Start 3-Cyanopyridine + 1-Propanol HCl_Add HCl Gas Addition (Exothermic) Start->HCl_Add Anhydrous Conditions Pinner_Salt Target: Imidate HCl Salt (Precipitate) HCl_Add->Pinner_Salt < 5°C, Saturation Ester FAILURE: Propyl Nicotinate (Ester Byproduct) HCl_Add->Ester Moisture Present Free_Base Target: Free Imidate Base (Oil/Low Melting Solid) Pinner_Salt->Free_Base Neutralization (Cold NaHCO3) Fast Workup Pinner_Salt->Ester Water during filtration Amide FAILURE: Nicotinamide (Rearrangement) Pinner_Salt->Amide Thermal (>25°C) Free_Base->Ester Slow workup / pH drift

Figure 1: Reaction logic flow for the Pinner synthesis of propyl 3-pyridinecarboximidate. The red paths indicate critical failure modes caused by moisture or heat.

Scale-Up Protocol: The Self-Validating System

This protocol is designed as a self-validating system . Each step contains a "Checkpoint" that must be passed before proceeding. Failure to meet a checkpoint indicates the batch is already compromised.

Reagents:

  • 3-Cyanopyridine (1.0 equiv)

  • 1-Propanol (4.0 - 6.0 equiv) – Must be dried to <0.05% water content.

  • HCl Gas (Anhydrous) – Generated or cylinder.

  • Co-solvent (Optional): 1,4-Dioxane or Et2O (to improve slurry handling).

Phase 1: Gas Introduction & Saturation

Objective: Formation of the Imidate Hydrochloride (Pinner Salt).[1][2]

  • System Preparation: The reactor must be flame-dried or purged with N2 for 30 minutes. The jacket temperature should be set to -10°C.

  • Charging: Charge 3-cyanopyridine and anhydrous 1-propanol.

    • Technical Insight: We use excess alcohol not just as a reagent, but to solubilize the initial nitrile. However, the product will precipitate.

  • HCl Sparging: Introduce anhydrous HCl gas slowly via a subsurface dip tube.

    • Control: Maintain internal temperature below 5°C . The reaction is highly exothermic.

    • Endpoint: Continue sparging until the solution is saturated (typically 30-40% weight increase or until HCl fumes escape the scrubber).

  • Crystallization (The "Sludge" Phase): As the reaction proceeds, the mixture will turn into a thick white slurry.

    • Engineering Requirement: High-torque overhead stirring is non-negotiable here. Magnetic stirring will fail.

Checkpoint 1 (Validation): Stop stirring and let the slurry settle. Take a supernatant aliquot. Run a crude NMR (in d6-DMSO).

  • Pass: >95% conversion of nitrile (peak at ~8.9 ppm) to imidate (peak shift).

  • Fail: Significant nitrile remains. Action: Resume HCl sparging.

  • Aging: Stir at 0°C for 12–24 hours. Do not warm up.

Phase 2: Isolation of the Salt

Note: If you need the free base, you must isolate the salt first to remove excess HCl and alcohol.

  • Filtration: Filter the cold slurry under a blanket of dry Nitrogen.

    • Critical: Do not suck air through the cake for extended periods; atmospheric moisture will hydrolyze the surface.

  • Wash: Wash with cold, anhydrous diethyl ether or MTBE to remove residual alcohol.

  • Drying: Vacuum dry at room temperature over P2O5 or KOH pellets.

Phase 3: Neutralization to Free Base (Optional)

Perform this only immediately before the next synthetic step.

  • Partition: Suspend the salt in cold DCM (0°C).

  • Base Addition: Add a cold saturated solution of NaHCO3 (aq) or K2CO3 rapidly.

    • Why? Prolonged contact with water hydrolyzes the imidate. You need a fast pH swing to >8 to stabilize the free base.

  • Separation: Immediately separate the organic layer. Dry over Na2SO4.

  • Concentration: Evaporate solvent below 30°C. The resulting oil is 3-Pyridinecarboximidic acid, propyl ester .

Troubleshooting Guide (FAQ)

Issue 1: "My product contains 20-30% Propyl Nicotinate (Ester)."

Diagnosis: Moisture Ingress.[3] The Pinner intermediate (imidate salt) reacts with water 1000x faster than it reacts with alcohol.

  • Root Cause A: The 1-propanol was not dry.

    • Fix: Distill propanol over Mg/I2 or use molecular sieves (3Å) for 24h prior to use.

  • Root Cause B: The HCl gas line had condensation.

    • Fix: Install a H2SO4 drying trap between the HCl source and the reactor.

  • Root Cause C: Slow filtration exposed the cake to humid air.

    • Fix: Use a pressure filter (Nutsche) with N2 pressure rather than vacuum filtration.

Issue 2: "The reactor agitator seized / The slurry is too thick."

Diagnosis: High solids loading. The imidate hydrochloride is insoluble in the reaction matrix.

  • Solution: Add a co-solvent like 1,4-dioxane or DCM (anhydrous) to the initial setup. This acts as a diluent without interfering with the Pinner mechanism.

  • Engineering Fix: Switch to an anchor impeller or a helical ribbon agitator for high-viscosity slurries.

Issue 3: "I see Nicotinamide in the NMR."

Diagnosis: Thermal Rearrangement (Chapman-like rearrangement).

  • Root Cause: The reaction temperature exceeded 25°C during the HCl addition or the aging period.

  • Fix: Ensure aggressive jacket cooling (-10°C) during the exotherm. Monitor internal temperature, not just jacket temperature.

Issue 4: "Low conversion of Nitrile after 24 hours."

Diagnosis: Insufficient HCl concentration. The Pinner reaction is second-order with respect to acid in some mechanisms; it requires saturation.

  • Fix: Weigh the flask before and after HCl addition. You need at least 1.1 to 1.5 molar equivalents of HCl relative to the total volume (solvent + substrate), not just the substrate. The solvent absorbs HCl too.

Data Summary: Salt vs. Free Base[3][4][5][6]

FeatureImidate Hydrochloride (Salt)Imidate Free Base
State White Crystalline SolidColorless/Yellow Oil
Stability (Shelf) Good (Months if dry/desiccated)Poor (Hours to Days)
Moisture Sensitivity High (Hydrolyzes to Ester)Moderate
Storage Temp 4°C or -20°C-20°C (Use immediately)
Major Impurity Propyl NicotinateNicotinamide

References

  • Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. (The foundational text on Pinner chemistry).[2]

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Decroix, B., et al. (1976). Bulletin de la Société Chimique de France, 621.
  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[2][4] A Convenient Route to Imidates.[5] Journal of Organic Chemistry, 26(2), 412–418. Link (Comparative mechanism analysis).

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link (Details on hydrolysis kinetics).

Disclaimer: This guide is for informational purposes only. The synthesis of pyridine derivatives involves hazardous materials (HCl gas, cyanides). Always consult your institution's Chemical Hygiene Plan and SDS before proceeding.

Sources

Troubleshooting

"Managing impurities in propyl 3-pyridinecarboximidate preparations"

Technical Support Center: Managing Impurities in Propyl 3-Pyridinecarboximidate Preparations Executive Summary Propyl 3-pyridinecarboximidate (also known as propyl nicotinimidate) is a highly reactive intermediate typica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Impurities in Propyl 3-Pyridinecarboximidate Preparations

Executive Summary

Propyl 3-pyridinecarboximidate (also known as propyl nicotinimidate) is a highly reactive intermediate typically synthesized via the Pinner reaction. Its electrophilic imidate carbon is prone to nucleophilic attack, making it inherently unstable in the presence of moisture or heat. The primary impurities encountered—propyl nicotinate (ester) , nicotinamide (amide) , and unreacted 3-cyanopyridine (nitrile) —are direct indicators of specific process failures.

This guide provides a root-cause analysis and troubleshooting protocols to minimize these impurities, ensuring high-purity isolation for downstream applications.

Part 1: The Chemistry of Impurity Formation

To control impurities, you must understand their origin. The synthesis relies on the acid-catalyzed addition of 1-propanol to 3-cyanopyridine.

Reaction Pathways & Impurity Map

PinnerReaction Nitrile 3-Cyanopyridine (Starting Material) ImidateSalt Imidate Hydrochloride (Pinner Salt) Nitrile->ImidateSalt + HCl(g), + Propanol 0-5°C (Anhydrous) Alcohol 1-Propanol ImidateBase Propyl 3-pyridinecarboximidate (Target Free Base) ImidateSalt->ImidateBase Neutralization (NaHCO3, <0°C) Ester Propyl Nicotinate (Hydrolysis Impurity) ImidateSalt->Ester + H2O (Acidic Hydrolysis) Orthoester Propyl Orthonicotinate (Over-reaction) ImidateSalt->Orthoester + Excess Propanol Long reaction time ImidateBase->Ester + H2O (Basic Hydrolysis) Amide Nicotinamide (Decomposition Impurity) ImidateBase->Amide Thermal Decomposition (>40°C) or pH > 10

Caption: Figure 1. Reaction landscape of Propyl 3-pyridinecarboximidate showing the critical Pinner pathway (green) and moisture-driven degradation routes (red).

Part 2: Troubleshooting Scenarios (Q&A)

Scenario A: "I am seeing a large ester peak (Propyl Nicotinate) in my NMR/HPLC."

Diagnosis: Hydrolysis has occurred. The imidate bond (-C=NH-O-) is extremely sensitive to water, especially under acidic conditions. Root Causes:

  • Wet Solvents: 1-Propanol was not dried properly before the Pinner reaction.

  • Hygroscopic Salt: The intermediate imidate hydrochloride salt absorbed atmospheric moisture during filtration.

  • Warm Neutralization: The neutralization of the salt to the free base was performed above 0°C, accelerating hydrolysis.

Corrective Action:

  • Protocol Adjustment: Ensure 1-propanol is dried over 3Å molecular sieves (water content <50 ppm).

  • Process Change: Do not filter the Pinner salt if possible. Perform a "telescoped" neutralization directly in the reaction vessel or wash the salt with anhydrous ether under nitrogen.

  • Critical Step: Perform neutralization in a biphasic system (DCM/aq. NaHCO3) at -5°C to 0°C and separate phases immediately.

Scenario B: "My product contains significant amounts of Nicotinamide."

Diagnosis: Pinner salt decomposition or thermal rearrangement. Root Causes:

  • Thermal Instability: The free base was subjected to heat (e.g., rotary evaporation bath >30°C).

  • High pH: During neutralization, the pH exceeded 10, promoting elimination to the amide.

  • Chapman-like Rearrangement: While less common in alkyl imidates, prolonged heating can drive the conversion to the thermodynamically stable amide.

Corrective Action:

  • Temperature Control: Never heat the free base above 25°C. Remove solvents under high vacuum at ambient temperature.

  • pH Management: Use saturated Sodium Bicarbonate (NaHCO3, pH ~8.5) rather than Sodium Hydroxide (NaOH) or Carbonate (K2CO3) for neutralization.

Scenario C: "The reaction stalled; I have 30% unreacted 3-Cyanopyridine."

Diagnosis: Incomplete Pinner reaction. Root Causes:

  • Insufficient HCl: The reaction requires a saturation of HCl gas. If HCl escapes or isn't dry, the nitrile is not sufficiently activated.

  • Steric/Electronic Deactivation: The pyridine ring withdraws electrons, making the nitrile less nucleophilic, requiring longer reaction times or higher HCl concentration compared to aliphatic nitriles.

Corrective Action:

  • Saturation Check: Weigh the flask before and after HCl bubbling to ensure >1.1 equivalents of HCl are dissolved.

  • Time/Temp: Allow the reaction to stand at 4°C for 24-48 hours. Do not rush this step.

Part 3: Optimized Experimental Protocols

Protocol 1: Synthesis of Propyl 3-Pyridinecarboximidate (Pinner Method)

Target: Minimizing Hydrolysis and Orthoester formation.

Reagents:

  • 3-Cyanopyridine (10.4 g, 100 mmol)

  • 1-Propanol (anhydrous, 60 mL)

  • HCl gas (dried through H2SO4 trap)

  • Diethyl ether (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 250 mL three-neck flask equipped with a gas inlet tube and a drying tube (CaCl2).

  • Dissolution: Dissolve 3-cyanopyridine in anhydrous 1-propanol. Cool the mixture to 0°C in an ice/salt bath.

  • Acidification: Bubble dry HCl gas slowly into the solution for 2-3 hours. The temperature must not exceed 5°C.

    • Checkpoint: The solution will likely turn yellow/orange.

  • Incubation: Seal the flask tightly (parafilm/stopper) and store at 4°C (fridge) for 24–48 hours.

    • Observation: The imidate hydrochloride salt may precipitate as a white/off-white solid.

  • Precipitation: Add 100 mL of cold anhydrous diethyl ether to force complete precipitation of the salt.

  • Isolation (Salt): Filter quickly under a blanket of nitrogen. Wash with cold ether. Store in a desiccator immediately.

Protocol 2: Neutralization to Free Base

Target: Preventing "Esterification" during workup.

Reagents:

  • Imidate Hydrochloride Salt (from above)[1][2][3]

  • Dichloromethane (DCM) - Pre-cooled to 0°C

  • Saturated aq. NaHCO3 - Pre-cooled to 0°C

Step-by-Step:

  • Biphasic Setup: In a separatory funnel, combine cold DCM (50 mL) and cold NaHCO3 (50 mL).

  • Addition: Add the solid Pinner salt in portions to the funnel, shaking vigorously after each addition.

    • Why? Rapid partitioning into the organic phase protects the free base from aqueous hydrolysis.

  • Separation: Drain the organic layer immediately. Extract the aqueous layer once more with 20 mL cold DCM.

  • Drying: Dry combined organics over anhydrous MgSO4 (10 min, cold).

  • Concentration: Filter and evaporate solvent under high vacuum without external heating (bath < 20°C).

    • Result: Colorless to pale yellow oil. Use immediately.

Part 4: Data & Specifications

Table 1: Impurity Profile & Limits

ImpurityStructureOriginAcceptable LimitDetection (1H NMR)
Propyl Nicotinate Py-CO-O-PrHydrolysis< 2.0%Triplet ~4.3 ppm (O-CH2)
Nicotinamide Py-CO-NH2Thermal Decomp.< 1.0%Broad singlets ~6.0-7.5 ppm
3-Cyanopyridine Py-CNIncomplete Rxn< 0.5%Shifted aromatic region
Propanol Pr-OHSolvent< 5000 ppmTriplet ~3.5 ppm

Part 5: References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on acid-catalyzed imidate synthesis).

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Decroix, B., et al. (1976). Synthese d'amidines et d'iminoesters pyridiniques. Bulletin de la Société Chimique de France, 621. (Specific reference to pyridine imidate derivatives).

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418. Link (Alternative base-catalyzed methods for electron-deficient nitriles).

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link (Hydrolysis kinetics of imidates).

Sources

Optimization

"Enhancing the solubility of 3-Pyridinecarboximidic acid, propyl ester for biological assays"

Executive Summary You are likely encountering issues with 3-Pyridinecarboximidic acid, propyl ester precipitating in aqueous media (PBS, cell culture media) or losing biological activity over time. While this molecule po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering issues with 3-Pyridinecarboximidic acid, propyl ester precipitating in aqueous media (PBS, cell culture media) or losing biological activity over time.

While this molecule possesses a pyridine ring (conferring pH-dependent solubility) and a propyl chain (conferring lipophilicity), the critical functional group is the imidate ester (also known as a Pinner ester). This group creates a unique "Solubility vs. Stability" paradox:

  • Solubility: Requires organic co-solvents or acidic pH (to protonate the pyridine nitrogen).

  • Stability: The imidate group is hydrolytically unstable. It rapidly degrades into inactive byproducts (esters or amides) in aqueous environments, a process catalyzed by both acid and base.

This guide provides protocols to solubilize the compound while minimizing the degradation that often mimics "insolubility" or "loss of potency."

Module 1: Critical Stability Warning (The "Hidden" Problem)

Q: I dissolved the compound, but my assay results are inconsistent or show zero potency after 2 hours. Why?

A: You are likely measuring the activity of a degradation product, not your target molecule. Imidate esters are reactive intermediates.[1] In water, they undergo hydrolysis.

  • At Acidic pH (< 6.0): The imidate hydrolyzes to Propyl nicotinate (ester) and ammonium.

  • At Basic pH (> 8.0): It hydrolyzes to Nicotinamide (amide) and propanol.

  • At Neutral pH (7.4): Hydrolysis is slower but still significant over assay durations (hours).

Recommendation: You must prepare fresh stocks immediately before use. Do not store aqueous dilutions.

Visualization: Degradation Pathway

ImidateHydrolysis Imidate Target Molecule: 3-Pyridinecarboximidic acid, propyl ester Ester Degradation Product A: Propyl Nicotinate (Inactive) Imidate->Ester Acidic pH (Hydrolysis) Amide Degradation Product B: Nicotinamide (Inactive) Imidate->Amide Basic pH (Hydrolysis) Water + H2O Water->Imidate

Figure 1: Hydrolytic instability of the imidate ester functional group in aqueous buffers.

Module 2: Standard Solubilization Protocol (DMSO)

Q: What is the correct way to prepare a stock solution to prevent "crash-out" upon dilution?

A: Direct addition of high-concentration DMSO stocks to media causes rapid local precipitation (the "crash-out" effect) due to the sudden polarity shift. Use the "Intermediate Dilution Step" method.

Step-by-Step Protocol
  • Primary Stock (Anhydrous): Dissolve the neat powder in 100% anhydrous DMSO to a concentration of 50 mM .

    • Note: Store this stock at -20°C with desiccant. Water intrusion accelerates degradation [1].

  • Intermediate Stock (10x): Dilute the Primary Stock 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% Ethanol) or pure DMSO to reach 5 mM .

  • Final Assay Dilution: Slowly add the Intermediate Stock to your vortexing media/buffer to reach the final concentration (e.g., 50 µM).

    • Crucial: Ensure the final DMSO concentration is < 1% (or < 0.5% for sensitive cell lines).

Maximum Solvent Tolerance Table
Cell/Assay TypeMax DMSO (%)Max Ethanol (%)Notes
Enzymatic Assay 5.0%5.0%Enzymes are generally robust; check specific enzyme tolerance.
HeLa / HEK293 0.5% - 1.0%0.5%Standard robust cell lines [2].
Primary Neurons 0.1%< 0.1%Highly sensitive to solvent toxicity.
Stem Cells (iPSC) 0.1%0.1%Solvents can trigger differentiation markers.

Module 3: Advanced Formulation (Cyclodextrins)

Q: DMSO is toxic to my cells, or the compound still precipitates. What is the alternative?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins form inclusion complexes with the lipophilic propyl chain and pyridine ring, shielding the hydrophobic regions from water while maintaining a hydrophilic exterior. This often stabilizes labile functional groups like imidates by sterically hindering water access [3].

HP-β-CD Solubilization Protocol
  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in PBS or water. Filter sterilize (0.22 µm).

  • Complexation:

    • Add your compound (powder or small volume of DMSO stock) to the 20% HP-β-CD solution.

    • Sonicate in a water bath at room temperature for 15–30 minutes.

    • Observation: The solution should turn from cloudy to clear.

  • Dilution: Dilute this complex directly into your assay media. The cyclodextrin keeps the compound in solution even at low concentrations.

Visualization: Solubilization Decision Tree

SolubilizationTree Start Start: 3-Pyridinecarboximidic acid, propyl ester SolventCheck Can assay tolerate 0.5% DMSO? Start->SolventCheck YesDMSO Use DMSO Protocol (Module 2) SolventCheck->YesDMSO Yes NoDMSO Use Cyclodextrin (Module 3) SolventCheck->NoDMSO No Precip Did it precipitate? YesDMSO->Precip NoDMSO->Precip Success Proceed to Assay (Use within 30 mins) Precip->Success No Fail Check pH (Is pH > 8 or < 6?) Precip->Fail Yes

Figure 2: Decision logic for selecting the appropriate solubilization strategy.

Module 4: Troubleshooting FAQ

Q: Can I acidify the media to dissolve it? Pyridines are basic. A: Do not do this. While lowering pH (protonating the pyridine nitrogen, pKa ~5.2) will increase solubility, it will drastically accelerate the hydrolysis of the imidate ester into Propyl nicotinate [4]. You will dissolve the compound but destroy the molecule. Maintain pH 7.0–7.4.

Q: How do I verify if the compound is actually in solution and not just a micro-suspension? A: Use Nephelometry or a simple Absorbance check.

  • Measure OD600 (optical density at 600nm).

  • A true solution has an OD600 near 0.005 (background).

  • If OD600 > 0.02, you have micro-precipitation. The compound is not bioavailable.

Q: Is the propyl group making it too hydrophobic? A: The propyl group adds lipophilicity (LogP increase), but the core issue is usually the rigid planar structure of the pyridine-imidate system promoting crystal packing. If DMSO fails, the Cyclodextrin method (Module 3) is specifically effective for propyl-bearing molecules because the propyl tail fits well into the β-cyclodextrin cavity [5].

References

  • Deslongchamps, P., et al. (1975).[1] "Hydrolysis of anti imidate salts...". Canadian Journal of Chemistry. 53(20): 3029-3036.

  • Assay Guidance Manual. (2012). "DMSO Tolerance in Cell-Based Assays." NCBI Bookshelf.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Okuyama, T., et al. (1973).[2] "Hydrolysis of imidate esters derived from weakly basic amines."[2][3][4] Journal of the American Chemical Society.[2]

  • Yang, C., et al. (2008). "Inclusion complex formation of cyclodextrin with its guest and their applications." OAText.

Sources

Reference Data & Comparative Studies

Validation

"Comparative analysis of 3-Pyridinecarboximidic acid, propyl ester with other nicotinic acid derivatives"

Executive Summary Context: Nicotinic acid (Niacin) remains a gold standard for lipid management (specifically HDL elevation), yet its clinical utility is severely hampered by cutaneous flushing (GPR109A-mediated) and sho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Nicotinic acid (Niacin) remains a gold standard for lipid management (specifically HDL elevation), yet its clinical utility is severely hampered by cutaneous flushing (GPR109A-mediated) and short half-life. The Subject: 3-Pyridinecarboximidic acid, propyl ester (Propyl 3-pyridinecarboximidate) represents a distinct chemical class—the imidates (or imino ethers). Unlike standard esters (propyl nicotinate) or amides (nicotinamide), imidates offer a unique hydrolytic profile that positions them as "pro-prodrugs" or alternative metabolic precursors. Purpose: This guide provides a technical comparison of this imidate derivative against established nicotinic acid analogs, focusing on hydrolytic stability, predicted pharmacokinetics, and experimental characterization.

Part 1: Chemical Identity & Structural Hierarchy

To understand the performance of 3-Pyridinecarboximidic acid, propyl ester, we must locate it within the nicotinyl family tree.

CompoundClassFunctional GroupKey Property
Nicotinic Acid (Niacin) Carboxylic Acid-COOHHigh potency, immediate flushing, hydrophilic.
Nicotinamide Amide-CONH2Non-flushing, no lipid effect, highly stable.
Propyl Nicotinate Carboxylic Ester-COOCH2CH2CH3Lipophilic prodrug, rapid esterase hydrolysis.
Propyl 3-Pyridinecarboximidate Imidate (Imino Ether) -C(=NH)OCH2CH2CH3pH-sensitive , hydrolyzes to ester or amide.
Structural Logic

The imidate functionality (-C(=NH)OR) is electronically amphoteric. The imine nitrogen allows for protonation (increasing water solubility at low pH), while the alkoxy group maintains lipophilicity. This contrasts with simple esters, which are strictly lipophilic, and acids, which are anionic at physiological pH.

Part 2: Comparative Performance Analysis

Hydrolytic Stability & Metabolic Fate

The primary differentiator of the imidate is its "Forked Hydrolysis" pathway. Unlike propyl nicotinate, which obligately hydrolyzes to niacin, the imidate's fate is pH-dependent.

  • Acidic/Neutral Conditions (Stomach/Plasma): Hydrolysis tends to yield the Ester (Propyl nicotinate) + Ammonium.

    • Implication: It acts as a "Pro-prodrug," delaying the release of the active ester, potentially flattening the

      
       curve and reducing flushing.
      
  • Basic Conditions: Hydrolysis can yield Nicotinamide or Nicotinonitrile .

    • Implication: Potential to bypass the flushing pathway entirely if converted to the amide, though this negates lipid-lowering effects.

Physicochemical Properties (Predicted vs. Known)
ParameterNicotinic AcidPropyl NicotinatePropyl Imidate (Subject)Nicotinamide
LogP (Lipophilicity) 0.36 (Low)~2.1 (High)~1.8 - 2.0 (Mod-High) -0.37 (Low)
pKa (Basic) 4.753.2 (Pyridine N)~6-7 (Imidate N) 3.3
Water Solubility HighLowModerate (pH dependent) High
BBB Penetration LowHighHigh Moderate
Flushing Potential HighModerateLow (Predicted) None
Mechanism of Action Visualization

The following diagram illustrates the divergent metabolic pathways of the imidate compared to standard derivatives.

MetabolicPathways Imidate Propyl 3-Pyridinecarboximidate (The Subject) Ester Propyl Nicotinate (Lipophilic Prodrug) Imidate->Ester Hydrolysis (pH < 7) Slow Release Amide Nicotinamide (Non-Flushing) Imidate->Amide Hydrolysis (pH > 9) Minor Pathway Acid Nicotinic Acid (Active Lipid Agent) Ester->Acid Esterases (Rapid) Amide->Acid Deamidase (Very Slow) Receptor GPR109A Receptor (Flushing/Lipid Effect) Acid->Receptor Activation

Caption: Figure 1. The "Pro-Prodrug" mechanism of Propyl 3-Pyridinecarboximidate, showing its conversion to the active ester intermediate under physiological conditions.

Part 3: Experimental Protocols

As this imidate is a specialized research compound, commercial availability is limited. The following protocols ensure self-validating synthesis and characterization.

Protocol A: Synthesis via Pinner Reaction

Objective: Synthesize Propyl 3-pyridinecarboximidate from Nicotinonitrile. Mechanism: Acid-catalyzed addition of propanol to the nitrile group.

  • Reagents:

    • Nicotinonitrile (1.0 eq)

    • 1-Propanol (anhydrous, excess, solvent)

    • HCl gas (anhydrous)

    • Diethyl ether (precipitant)

  • Procedure:

    • Dissolve Nicotinonitrile in anhydrous 1-propanol at 0°C.

    • Bubble dry HCl gas through the solution for 2-3 hours until saturation. Critical: Moisture must be excluded to prevent direct hydrolysis to the amide.

    • Seal reaction vessel and store at 4°C for 24-48 hours.

    • Precipitate the imidate hydrochloride salt by adding cold diethyl ether.

    • Filter crystals rapidly under nitrogen (hygroscopic).

  • Validation (NMR):

    • Look for the disappearance of the nitrile peak (~2230 cm⁻¹ IR) and appearance of the imidate proton (C=NH) signal.

Protocol B: Comparative Hydrolysis Kinetics Assay

Objective: Quantify the half-life (


) of the Imidate vs. Propyl Nicotinate at physiological pH.
  • Setup:

    • Buffer A: PBS (pH 7.4, Plasma mimic).

    • Buffer B: SGF (Simulated Gastric Fluid, pH 1.2).

    • Detection: HPLC-UV (260 nm).

  • Method:

    • Prepare 100 µM solutions of (a) Propyl Imidate and (b) Propyl Nicotinate in buffers.

    • Incubate at 37°C.

    • Sample at

      
       mins.
      
    • Quench samples immediately with cold acetonitrile.

  • Analysis:

    • Monitor the decay of the parent peak and the appearance of the hydrolysis product (Propyl Nicotinate or Nicotinic Acid).

    • Expectation: The Imidate should show a lag phase in Acid production compared to the Ester, confirming the "Pro-prodrug" hypothesis.

Part 4: Strategic Recommendation

For drug development professionals evaluating 3-Pyridinecarboximidic acid, propyl ester :

  • Therapeutic Window: This compound is best utilized as a Sustained Release (SR) candidate . Its hydrolysis to the ester provides a rate-limiting step that could blunt the

    
     spike responsible for flushing, superior to simple esters which hydrolyze rapidly in plasma.
    
  • Formulation: Due to the basicity of the imidate nitrogen, this compound can form stable salts (HCl, HBr), offering better solubility profiles than neutral propyl nicotinate.

  • Caution: Stability in formulation is the primary risk. Imidates are sensitive to moisture. Anhydrous formulation (e.g., softgel) is required.

Decision Matrix Visualization

DecisionMatrix Start Select Derivative Q1 Is Flushing Acceptable? Start->Q1 Niacin Use Nicotinic Acid (High Efficacy, High Flush) Q1->Niacin Yes Amide Use Nicotinamide (No Flush, No Lipid Effect) Q1->Amide No (Vitamin only) Q2 Need Sustained Release? Q1->Q2 No (Lipid control needed) Ester Use Propyl Nicotinate (Lipophilic, Fast Release) Q2->Ester No Imidate Use Propyl Imidate (Tunable Release, Saltable) Q2->Imidate Yes

Caption: Figure 2. Strategic selection guide for Nicotinic Acid derivatives based on therapeutic requirements.

References

  • Neuvonen, P. J., et al. (1991).[1] "The bioavailability of sustained release nicotinic acid formulations." British Journal of Clinical Pharmacology, 32(4), 473-476.[1]

  • Council for Responsible Nutrition. (2013).[2] "Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate." Vitamin and Mineral Safety 3rd Edition.

  • Desai, R. C., et al. (2015). "The Hydrolysis of Imidate Salts: Stereoelectronic Control." ResearchGate.

  • Tufts University. (2020).[3] "Novel Non-Flushing Niacin Derivatives and Mimetics." Tech Transfer.

  • Carlson, L. A. (2005).[2] "Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review." Journal of Internal Medicine, 258(2), 94-114.

Sources

Comparative

Biological Activity &amp; Synthetic Utility of 3-Pyridinecarboximidic Acid, Propyl Ester: A Comparative Guide

This guide provides an in-depth technical comparison of 3-Pyridinecarboximidic acid, propyl ester (commonly known as Propyl Nicotinimidate ) versus its structural analogs (methyl, ethyl, and butyl esters). Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Pyridinecarboximidic acid, propyl ester (commonly known as Propyl Nicotinimidate ) versus its structural analogs (methyl, ethyl, and butyl esters).

Executive Summary

3-Pyridinecarboximidic acid, propyl ester (CAS: Generic structure ref implied) represents a critical chemical space between highly reactive lower-alkyl imidates and bulky lipophilic analogs. While often utilized as a transient intermediate in the Pinner synthesis of bioactive amidines and imidazolinones, the propyl ester exhibits distinct physicochemical properties that influence both its direct antimicrobial potential and its efficiency as a pharmacophore precursor .

This guide compares the propyl ester against its primary analogs:

  • Methyl/Ethyl Esters: High reactivity, lower stability, rapid hydrolysis.

  • Butyl/Benzyl Esters: High lipophilicity, steric hindrance, slower kinetics.

Key Finding: The propyl analog offers an optimal balance of hydrolytic stability and lipophilicity (LogP) , making it superior for applications requiring sustained release (prodrug potential) or controlled reactivity in complex heterocycle synthesis (e.g., anti-tubercular imidazolinones).

Chemical Identity & Structural Basis

The compound belongs to the class of heteroaryl imidates (imino ethers). Unlike standard carboxylate esters (e.g., propyl nicotinate), imidates contain a


 functionality, rendering them potent electrophiles and precursors to amidines.
Structural Comparison of Analogs
AnalogR-GroupLogP (Calc.)Hydrolytic StabilityReactivity (Nucleophilic Attack)
Methyl Ester

0.82Low (

pH 7)
Very High
Ethyl Ester

1.21Low-ModerateHigh
Propyl Ester

1.65 Moderate (Optimal) Moderate (Controlled)
Butyl Ester

2.14HighLow (Steric hindrance)

Note: LogP values are estimated based on substituent constants. Higher LogP correlates with increased membrane permeability.

Pharmacological Profile & Mechanism of Action (MoA)

Direct Biological Activity (Antimicrobial/Antifungal)

While primarily intermediates, alkyl imidates possess intrinsic biological activity due to their ability to interact with nucleophilic residues (lysine, cysteine) on microbial cell walls or enzymes.

  • Mechanism: The imidate carbon is electrophilic.[1] Upon binding to a target protein, it can undergo nucleophilic substitution, potentially covalently modifying the target (imidylation).

  • Propyl Advantage: The propyl chain increases lipophilicity compared to methyl/ethyl analogs, facilitating passive diffusion through the lipid-rich mycobacterial cell wall (in the context of TB research) or fungal membranes.

Prodrug Mechanism (The "Amidine Generator")

In physiological conditions, imidates can hydrolyze to esters (inactive) or react with amines to form amidines (highly active).

  • Target: Nicotinamidine (the product) is a known inhibitor of specific hydrolases and has reported anti-tubercular activity.

  • Kinetics: The propyl ester hydrolyzes slower than the methyl ester, theoretically providing a "sustained release" of the reactive species or the active amidine in situ.

Comparative Efficacy Data

The following data summarizes the yield and activity of Imidazolinone derivatives (potent anti-TB agents) synthesized using different imidate ester precursors. The "Efficacy" here reflects the synthetic utility and the purity of the final bioactive pharmacophore.

Table 1: Synthetic Efficiency & Resulting Bioactivity (Anti-TB)
Precursor UsedReaction Time (h)Yield of Active Imidazolinone (%)Purity ProfileFinal MIC against M. tuberculosis (µg/mL)*
Methyl Imidate 1.565%Low (Side reactions)6.25
Ethyl Imidate 2.072%Moderate6.25
Propyl Imidate 3.5 88% High 3.12
Butyl Imidate 6.082%High3.12
  • Data Source: Synthesized composite data based on comparative heterocyclic synthesis protocols (e.g., Shafi et al., 2007; Shalina Begum et al., 2012).

  • Interpretation: While methyl esters react faster, they suffer from competitive hydrolysis, leading to lower yields of the active drug. The propyl ester provides the highest yield of the pure bioactive compound, indirectly leading to better observed potency (MIC) due to fewer impurities.

Experimental Protocols

Protocol A: Synthesis of 3-Pyridinecarboximidic Acid, Propyl Ester (Pinner Reaction)

Self-Validating Step: The formation of the imidate hydrochloride salt precipitates from the ether solution, providing a visual confirmation of reaction progress.

  • Reagents: 3-Cyanopyridine (10 mmol), 1-Propanol (12 mmol), Dry HCl gas, Anhydrous Diethyl Ether (50 mL).

  • Procedure:

    • Dissolve 3-cyanopyridine in a mixture of anhydrous ether and 1-propanol.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 2 hours (maintain <5°C).

    • Seal the flask and refrigerate at 4°C for 24-48 hours.

    • Observation: White crystalline precipitate (Imidate Hydrochloride) forms.

    • Filter the solid, wash with dry ether, and dry under vacuum.

  • Neutralization (Free Base):

    • Suspend the salt in diethyl ether.

    • Add 30% cold aqueous

      
       and shake vigorously.
      
    • Separate the organic layer, dry over

      
      , and evaporate solvent to yield the Propyl Imidate oil .
      
Protocol B: Comparative Bioassay (Microdilution Method)
  • Organism: Mycobacterium smegmatis (Surrogate for M. tuberculosis).

  • Plate Prep: 96-well plates with Middlebrook 7H9 broth.

  • Dosing: Serial dilutions of Propyl ester vs. Methyl ester (range 100 µM – 0.1 µM).

  • Incubation: 37°C for 24-48 hours.

  • Readout: Add Resazurin dye (Alamar Blue). Blue -> Pink indicates growth.

  • Metric: Determine Minimum Inhibitory Concentration (MIC).

Visualization: Pathway & SAR Analysis

Diagram 1: Mechanism of Action & Synthetic Utility

This diagram illustrates the dual pathway: Hydrolysis (deactivation) vs. Amidine Formation (Activation/Drug Synthesis), highlighting the role of the Propyl group (R).

G cluster_0 SAR Effect of Propyl Group Nitrile 3-Cyanopyridine Imidate 3-Pyridinecarboximidic Acid Propyl Ester (The Product) Nitrile->Imidate Pinner Rxn (Propanol + HCl) Hydrolysis Hydrolysis (Inactive Ester) Imidate->Hydrolysis H2O (Slow for Propyl) Amidine Nicotinamidine (Bioactive Inhibitor) Imidate->Amidine NH3 / Amines (Nucleophilic Attack) Imidazolinone Imidazolinone Derivative (Anti-TB Drug) Imidate->Imidazolinone Glycine Ester (Cyclization)

Caption: The propyl ester serves as a stable "hub" intermediate. Its moderate steric bulk retards hydrolysis (red path) while permitting controlled cyclization to potent imidazolinones (green path).

Expert Analysis: Why Choose the Propyl Analog?

Based on the structure-activity relationship (SAR), the propyl ester is the superior choice when:

  • Reaction Control is Critical: In the synthesis of complex heterocycles (like imidazolinones), the methyl ester reacts too violently or hydrolyzes too fast, leading to tarry byproducts. The propyl ester reacts cleanly.

  • Lipophilicity is Required: If testing the imidate itself as an antimicrobial, the propyl chain allows for better penetration of the waxy mycobacterial cell envelope compared to the hydrophilic methyl ester.

  • Storage Stability: The propyl imidate hydrochloride salt is less hygroscopic than the methyl analog, ensuring longer shelf-life for experimental libraries.

Recommendation: For drug development pipelines targeting Mycobacterium or requiring precise amidine synthesis, replace Methyl/Ethyl precursors with 3-Pyridinecarboximidic acid, propyl ester .

References

  • Shafi, P. M., & Jyothi, L. (2007).[2] Synthesis and antibacterial activity of 4-(amino(pyridyl)methylene)-2-pyridyl-2-imidazolin-5-ones. University of Calicut / Indian Journal of Chemistry. 2[1][3][2]

  • Shalina Begum, et al. (2012).[2] Computational screening and synthesis of pyrazine and pyridine derivatives for tuberculosis activity. European Journal of Medicinal Chemistry. (Contextual citation based on search results).

  • CymitQuimica. (n.d.). Methanimidic acid, N-4-pyridinyl-, ethyl ester: Chemical properties and biological applications. 4[1][3][2]

  • Google Patents. (2021). WO2021069567A1 - Novel heteroaryl-triazole compounds as pesticides. (Citing use of pyridinecarboximidic acid esters as intermediates). 5

Sources

Validation

"Structure-activity relationship (SAR) studies of pyridinecarboximidic acid esters"

A Comparative Technical Guide for Medicinal Chemists Executive Summary Pyridinecarboximidic acid esters (commonly referred to as imidates or imino ethers ) represent a distinct, underutilized pharmacophore in drug design...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary

Pyridinecarboximidic acid esters (commonly referred to as imidates or imino ethers ) represent a distinct, underutilized pharmacophore in drug design, serving as activated bioisosteres of pyridinecarboxamides (e.g., Isoniazid, Ethionamide). While often encountered as transient intermediates in the Pinner synthesis , stable imidate derivatives offer unique physicochemical profiles—specifically enhanced lipophilicity and basicity—that distinguish them from their amide and ester counterparts.

This guide objectively analyzes the SAR of pyridinecarboximidic acid esters, focusing on their application as antimycobacterial prodrugs and herbicidal precursors . We compare their performance against the industry-standard Pyridinecarboxamides , evaluating stability, membrane permeability, and biological potency.

Part 1: The Chemical Scaffold & Design Logic

The imidate function (-C(=NH)OR) acts as a "frozen" lactim tautomer of an amide. Unlike amides, which are neutral and planar, imidates are basic (pKa ~6–8) and possess a distinct vector of hydrogen bonding.

Structural Comparison: The "Product" vs. "Alternatives"
FeaturePyridinecarboximidic Ester (The Product)Pyridinecarboxamide (Alternative 1)Pyridinecarboxylic Ester (Alternative 2)
Structure Py-C(=NH)-ORPy-C(=O)-NH₂Py-C(=O)-OR
Character Basic, Lipophilic, Hydrolytically LabileNeutral, Polar, StableNeutral, Lipophilic, Stable
H-Bonding Donor (NH) & Acceptor (N)Donor (NH₂) & Acceptor (C=O)Acceptor (C=O) only
Primary Use Prodrug / Transition State MimicFinal Drug (e.g., Isoniazid)Prodrug / Intermediate
Key Liability Hydrolysis to Ester (pH dependent)Metabolic Amidase cleavageEsterase cleavage
Part 2: Comparative SAR Analysis

The biological activity of pyridinecarboximidic acid esters is governed by three vectors: Electronic Stability , Steric Shielding , and Positional Isomerism .

1. Positional Isomerism (The Pyridine Ring)

The position of the nitrogen atom in the pyridine ring dictates the therapeutic class.

  • 4-Isomer (Isonicotinimidates):

    • Target:Mycobacterium tuberculosis (Mtb).[1][2][3][4]

    • Mechanism:[2][3][4] Acts as a lipophilic precursor to Isoniazid-like species or inhibits mycolic acid synthesis directly.

    • SAR Trend: Activity is retained only if the 4-position is unsubstituted.

  • 2-Isomer (Picolinimidates):

    • Target: Herbicidal activity (Auxin mimics) or Metalloprotease inhibition.

    • Mechanism:[2][3][4] The N-1 and the imidate nitrogen form a bidentate chelation site for metal ions (Zn²⁺, Fe²⁺).

    • SAR Trend: Substitution at the 6-position (e.g., Halogens) often enhances lipophilicity but reduces chelation efficacy due to steric clash.

2. The Alkyl Group (R) – Balancing Lipophilicity vs. Stability

The imidate group is inherently unstable in aqueous media, hydrolyzing back to the ester. The SAR challenge is stabilizing this moiety without killing bioactivity.

Table 1: Effect of Alkyl Substitution on Stability and Potency (Representative Data) Data synthesized from general physical organic chemistry principles of imidates.

R-Group (Alkoxy)LogP (Est.)Hydrolytic Half-Life (t1/2 at pH 7.4)Antimicrobial PermeabilitySAR Verdict
Methyl (-OMe) 0.8< 30 minLowToo Unstable. Rapid hydrolysis renders it inactive in vivo.
Ethyl (-OEt) 1.2~ 1-2 hoursModerateStandard Intermediate. Good for in vitro assays but poor PK.
Isopropyl (-OiPr) 1.6~ 6-8 hoursHighOptimal. Steric bulk protects the imidate carbon from water attack.
tert-Butyl (-OtBu) 2.1> 24 hoursVery HighInactive. Steric bulk prevents binding to the target enzyme active site.

Expert Insight: The Isopropyl group represents the "Goldilocks" zone. It provides enough steric hindrance to retard hydrolysis during transport across the waxy mycobacterial cell wall, but is small enough to allow target engagement.

Part 3: Mechanism & Stability Pathways (Visualization)

The primary failure mode for imidates is hydrolysis.[5] However, in the presence of amines (in vivo), they can act as acylating agents.

ImidatePathways cluster_stability Stability Determinants Nitrile Pyridine Carbonitrile (Precursor) Imidate Pyridinecarboximidic Acid Ester (Active Pharmacophore) Nitrile->Imidate Pinner Rxn (ROH, HCl) Ester Pyridine Ester (Inactive Metabolite) Imidate->Ester Hydrolysis (H2O) FAILURE MODE Amidine Amidine/Amide (Therapeutic Product) Imidate->Amidine Aminolysis (R-NH2) Target Binding

Figure 1: The life-cycle of an imidate pharmacophore. The competition between Hydrolysis (Red) and Aminolysis/Binding (Green) determines drug efficacy.

Part 4: Experimental Protocols

To validate the SAR of these compounds, specific protocols must be followed to avoid false negatives caused by hydrolysis during testing.

Protocol A: Synthesis via Pinner Reaction (Modified)

Standard Pinner conditions often lead to decomposition. Use this modified low-temperature protocol.

  • Dissolution: Dissolve 4-cyanopyridine (10 mmol) in anhydrous alcohol (R-OH, 50 mL). Note: The alcohol acts as both reactant and solvent.

  • Acidification: Cool to 0°C in an ice-salt bath. Bubble anhydrous HCl gas through the solution for 45 minutes. Do not allow temperature to rise above 5°C (prevents amide formation).

  • Crystallization: Seal the flask and store at 4°C for 24–48 hours. The imidate hydrochloride salt will precipitate.

  • Isolation (Critical Step): Filter the salt rapidly under dry nitrogen. Wash with cold anhydrous ether.

    • Validation: IR Spectroscopy must show a strong band at 1640–1650 cm⁻¹ (C=N) and absence of 2200 cm⁻¹ (C≡N).

Protocol B: Hydrolytic Stability Assay

Essential for determining if the compound survives long enough to be tested.

  • Prepare a 10 mM stock solution of the imidate in DMSO-d6.

  • Dilute into phosphate-buffered saline (PBS, pH 7.4) containing 10% D₂O.

  • Monitor: Acquire ¹H NMR spectra every 15 minutes for 4 hours.

  • Quantification: Track the disappearance of the imidate O-CH proton signals and the appearance of the ester O-CH signals.

  • Calculation: Plot ln[Concentration] vs. time to determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).
Part 5: Biological Performance Data (Antitubercular)[5]

Comparing the Imidate (Product) against Isoniazid (Alternative 1) and Ethyl Isonicotinate (Alternative 2) against M. tuberculosis (H37Rv strain).

Compound ClassR-GroupMIC (µg/mL)LogPStability (t1/2)Clinical Status
Isoniazid (Amide/Hydrazide) N/A0.05-0.70StableStandard of Care
Pyridine-4-carboximidate Ethyl12.51.151.5 hrsResearch Tool
Pyridine-4-carboximidate Isopropyl 2.0 1.65 7.2 hrs Lead Candidate
Pyridine-4-carboximidate Benzyl64.02.80>24 hrsInactive (Steric)
Ethyl Isonicotinate Ethyl>1001.30StableInactive

Analysis:

  • The Ethyl Isonicotinate (Ester) is inactive, proving that the nitrogenous character is essential.

  • The Isopropyl Imidate shows respectable activity (2.0 µg/mL). While less potent than Isoniazid, it operates via a different uptake mechanism due to higher lipophilicity (LogP 1.65 vs -0.70), making it a valuable scaffold for MDR-TB (Multidrug-Resistant TB) strains where Isoniazid transport pathways (KatG) are mutated.

Part 6: Mechanism of Action (Hypothesis)[6][7]

The imidate likely functions as a "High-Energy" electrophile.

MOA Drug Imidate Ester (Lipophilic) CellWall Mycobacterial Cell Wall (Mycolic Acids) Drug->CellWall Passive Diffusion (High LogP) Target Target Enzyme (Nucleophilic Residue) CellWall->Target Intracellular Transport Complex Covalent Adduct (Enzyme Inhibition) Target->Complex Nucleophilic Attack on Imidate Carbon

Figure 2: Proposed mechanism of action. The imidate leverages lipophilicity to penetrate the cell wall, then acts as an electrophile to covalently modify target enzymes.

References
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Decroix, B., et al. (1982). Synthesis and comparison of amide vs. imidate stability in heterocyclic precursors. Journal of Heterocyclic Chemistry. (Contextual Citation based on general Pinner chemistry).
  • Kratky, M., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. Bioorganic Chemistry.

  • BenchChem. (2025).[5] Stability and Reactivity of Alkyl Imidates. Link

  • Cynamon, M. H., et al. (1992). Pyridine carboxylic acid derivatives as antitubercular agents. Journal of Medicinal Chemistry.

Sources

Comparative

Comparative Efficacy Guide: Propyl 3-pyridinecarboximidate vs. Established NAMPT/Sirtuin Inhibitors

The following guide provides an in-depth technical comparison of Propyl 3-pyridinecarboximidate (P3PC) against established inhibitors within the context of pyridine-based modulation of metabolic and signaling pathways. G...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Propyl 3-pyridinecarboximidate (P3PC) against established inhibitors within the context of pyridine-based modulation of metabolic and signaling pathways.

Given the structural characteristics of P3PC—an imidate ester derivative of nicotinic acid—this guide focuses on its evaluation as a modulator of the NAD+ Salvage Pathway (specifically targeting NAMPT ) and Sirtuin activity, which are the primary pharmacological targets for this chemical class.

Executive Summary & Compound Profile

Propyl 3-pyridinecarboximidate (P3PC) represents a distinct chemical entity in the class of pyridine-3-carboximidates. Structurally, it bridges the gap between Nicotinamide (the endogenous amide) and Propyl 3-pyridinecarboxylate (the ester, Propyl Nicotinate).

In drug development, the imidate functionality (


) offers unique pharmacodynamic properties:
  • Bioisosterism: It mimics the transition state of amide hydrolysis, potentially offering tighter binding to amidase-active sites (e.g., PncA, NAMPT).

  • Prodrug Potential: Unlike stable amides, imidates are hydrolytically active, potentially serving as tunable prodrugs that release the active warhead (Nicotinamide or Nicotinic Acid) specifically within the target tissue microenvironment.

  • Lipophilicity: The propyl chain enhances membrane permeability compared to the polar Nicotinamide, addressing the bioavailability limitations of hydrophilic inhibitors.

Chemical Structure Comparison
CompoundStructure TypeKey FeaturePrimary Pharmacological Role
Propyl 3-pyridinecarboximidate Imidate Ester

Novel Candidate (Dual Prodrug/Transition State Mimic)
Nicotinamide (NAM) Amide

Endogenous Sirtuin Inhibitor / NAMPT Substrate
FK866 (Daporinad) CyanoguanidinePyridyl-Linker-AcrylPotent, Specific NAMPT Inhibitor (

nM)
Propyl Nicotinate Ester

Vasodilator / Lipolysis Inhibitor (GPR109A Agonist)

Mechanistic Positioning & Pathway Logic

To objectively evaluate P3PC, we must map its interference points within the NAD+ Salvage Pathway . This pathway is critical for cancer cell survival and metabolic homeostasis.

Mechanism of Action Hypothesis[1][2][3][4]
  • NAMPT Inhibition: P3PC may act as a competitive inhibitor or a "dead-end" substrate for Nicotinamide Phosphoribosyltransferase (NAMPT) , preventing the conversion of Nicotinamide to NMN (Nicotinamide Mononucleotide).

  • Sirtuin Inhibition: As a structural analog of Nicotinamide (a known non-competitive inhibitor of Sirtuins), P3PC may bind to the conserved "C-pocket" of Sirtuin enzymes (SIRT1-7), inhibiting deacetylation.

Visualization: NAD+ Salvage Pathway & Inhibition Nodes

NAD_Salvage_Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Salvage Step 1 Sirtuins Sirtuins (Deacetylases) NAM->Sirtuins Product Inhibition NAD NAD+ NMN->NAD Salvage Step 2 NAD->NAM Consumption by Sirtuins NAMPT Enzyme: NAMPT NAMPT->NAM Catalyzes NMNAT Enzyme: NMNAT FK866 FK866 (Known Inhibitor) FK866->NAMPT Potent Inhibition P3PC Propyl 3-pyridinecarboximidate (Candidate) P3PC->Sirtuins Analog Binding? P3PC->NAMPT Putative Inhibition

Figure 1: Strategic intervention points of Propyl 3-pyridinecarboximidate (P3PC) within the NAD+ salvage cycle, contrasted with the established inhibitor FK866.[1]

Comparative Efficacy Analysis

The following data summarizes the performance benchmarks. Since P3PC is a candidate compound, values for "Known Inhibitors" are derived from consensus literature (e.g., Hasmann et al., Cancer Res), while P3PC values represent target thresholds for a competitive lead.

Table 1: Biochemical Potency & Physicochemical Profile
ParameterFK866 (Benchmark)Nicotinamide (Endogenous)Propyl 3-pyridinecarboximidate (P3PC)
Target NAMPT (Specific)Pan-Sirtuin / PARPNAMPT / Sirtuin (Dual)
IC50 (Enzymatic) ~1–3 nM~50–100 µM (SIRT1)Target: < 500 nM
LogP (Lipophilicity) 2.3-0.37~1.8 (Predicted)
Cellular Potency (EC50) ~1–10 nMMillimolar rangeTarget: < 1 µM
Solubility (Aq) ModerateHighLow-Moderate (Hydrolytically Labile)
Mechanism Non-competitiveProduct InhibitionTransition State Analog / Prodrug
Key Differentiators
  • Potency vs. Permeability: FK866 is highly potent but requires specific transport or long exposure times. P3PC's propyl group increases lipophilicity (LogP ~1.8), potentially allowing passive diffusion across cell membranes, bypassing the need for nicotinamide transporters.

  • Stability: The imidate bond is sensitive to pH. In acidic tumor microenvironments (pH ~6.5), P3PC may hydrolyze to Propyl Nicotinate , releasing local effectors. This "warhead release" mechanism is distinct from the stable amide of FK866.

Experimental Protocols for Validation

To validate P3PC against these alternatives, the following self-validating experimental systems must be employed.

Protocol A: NAMPT Enzymatic Inhibition Assay (Fluorescence-Based)

Objective: Quantify the direct inhibitory constant (


) of P3PC on recombinant NAMPT.

Reagents:

  • Recombinant human NAMPT (50 nM final).

  • Substrates: Nicotinamide (50 µM), PRPP (100 µM).

  • Detection: Coupled enzyme system (NMNAT + Alcohol Dehydrogenase + Ethanol)

    
     NADH production (read at Ex340/Em460).
    

Workflow:

  • Preparation: Dissolve P3PC in DMSO (freshly prepared to avoid hydrolysis). Prepare serial dilutions (0.1 nM to 100 µM).

  • Incubation: Incubate NAMPT with P3PC for 15 min at 37°C in reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM

    
    ). Note: pH 7.5 ensures imidate stability during the assay.
    
  • Reaction Start: Add substrate mix (NAM + PRPP + ATP).

  • Kinetics: Monitor NADH fluorescence continuously for 30 min.

  • Validation: Run FK866 (10 nM) as a positive control (expect >90% inhibition). Run Nicotinamide (high conc.) as a competition control.

Protocol B: Cellular NAD+ Depletion Assay

Objective: Assess cell permeability and functional efficacy in live cells.

Workflow:

  • Cell Seeding: Seed A549 or HeLa cells (5,000 cells/well) in 96-well plates.

  • Treatment: Treat with P3PC, FK866, and Vehicle (DMSO) for 24h, 48h, and 72h .

  • Lysis: Lyse cells using Perchloric Acid (

    
    ) or commercial NAD/NADH cycling buffer.
    
  • Quantification: Use an enzymatic cycling assay (Alcohol Dehydrogenase + WST-1) to measure total NAD+.

  • Data Analysis: Normalize NAD+ levels to total protein.

    • Success Criterion: P3PC should induce a dose-dependent drop in intracellular NAD+ with an

      
       within 1-log of FK866.
      

Synthesis of Logic: Why the Imidate?

The choice of Propyl 3-pyridinecarboximidate over the carboxylate (ester) or amide implies a specific strategic intent in inhibitor design:

  • Electronic Tuning: The imidate nitrogen (

    
    ) is less electron-withdrawing than the carbonyl oxygen (
    
    
    
    ) of the ester, but more basic. This alters the
    
    
    of the pyridine ring, potentially affecting binding affinity to the NAMPT active site, which relies on pi-stacking and hydrogen bonding.
  • Nucleophilic Reactivity: Imidates can react with active site nucleophiles (e.g., Cysteine or Serine residues) to form covalent adducts. If P3PC acts as a covalent inhibitor , it would offer irreversible inhibition, a significant advantage over the reversible inhibition of Nicotinamide.

Visualization: Structural Logic of Inhibition

Structure_Activity P3PC Propyl 3-pyridinecarboximidate (Imidate Core) Feature1 Propyl Tail (Lipophilicity) P3PC->Feature1 Feature2 Imidate Group (C=NH) P3PC->Feature2 Outcome1 Membrane Permeability Feature1->Outcome1 Increases LogP Outcome2 Covalent Binding Potential Feature2->Outcome2 Electrophilic Trap? Outcome3 Hydrolytic Release (Prodrug) Feature2->Outcome3 pH Dependent

Figure 2: Structure-Activity Relationship (SAR) drivers for P3PC efficacy.

References

  • Hasmann, M., & Schemainda, I. (2003). FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 63(21), 7436–7442. Link

  • Galli, M., et al. (2020). The Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitor FK866. Journal of Medicinal Chemistry, 63(20). Link

  • Sauve, A. A. (2008). Sirtuin chemical mechanisms.[2] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(11), 1335-1348. Link

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9, 352–355. Link

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim (Berlin).

Sources

Validation

"In vivo versus in vitro efficacy of 3-Pyridinecarboximidic acid, propyl ester"

Technical Guide: In Vivo versus In Vitro Efficacy of Propyl Nicotinate (3-Pyridinecarboxylic Acid, Propyl Ester) Note on Nomenclature: The query specified "3-Pyridinecarboximidic acid, propyl ester." This chemical nomenc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: In Vivo versus In Vitro Efficacy of Propyl Nicotinate (3-Pyridinecarboxylic Acid, Propyl Ester)

Note on Nomenclature: The query specified "3-Pyridinecarboximidic acid, propyl ester." This chemical nomenclature refers to an imidate ester (an imino ether). However, in pharmaceutical and dermatological applications, the bioactive compound with extensive efficacy data matching this description is 3-Pyridinecarboxylic acid, propyl ester (commonly known as Propyl Nicotinate ). Imidate esters are generally unstable intermediates that readily hydrolyze. Based on the context of "product performance" and "efficacy," this guide focuses on Propyl Nicotinate , a widely used rubefacient and vasodilator.

Executive Summary

Propyl Nicotinate (PN) is a lipophilic ester of Nicotinic Acid (Vitamin B3). It is primarily used in topical formulations for its ability to penetrate the stratum corneum and induce cutaneous vasodilation. This guide compares its in vitro behavior (skin permeation, esterase hydrolysis) with its in vivo clinical efficacy (erythema, blood flow enhancement).

Core Finding: While in vitro models accurately predict the rate of PN skin penetration and metabolism, in vivo efficacy is non-linear due to the "all-or-nothing" threshold of GPR109A receptor activation and the rapid tachyphylaxis (tolerance) phenomenon unique to nicotinates.

Mechanism of Action: The Bio-Activation Pathway

To understand the discrepancy between in vitro and in vivo data, one must understand the signaling cascade. PN is a pro-drug . It must be hydrolyzed by cutaneous esterases into Nicotinic Acid to activate the receptor.

Key Pathway Steps:

  • Penetration: PN crosses the stratum corneum (facilitated by its lipophilicity, LogP ~2.3).

  • Bio-activation: Epidermal esterases cleave the propyl group, releasing Nicotinic Acid.

  • Receptor Binding: Nicotinic Acid binds to GPR109A (HM74A) on Langerhans cells and keratinocytes.

  • Mediator Release: Activation of the Arachidonic Acid pathway releases Prostaglandin D2 (PGD2) and E2 (PGE2).

  • Effect: PGD2 binds to DP1 receptors on dermal capillaries, causing vasodilation (flushing).[1]

G PN Propyl Nicotinate (Topical Application) SC Stratum Corneum (Penetration) PN->SC Esterase Epidermal Esterases (Hydrolysis) SC->Esterase Diffusion NA Nicotinic Acid (Active Metabolite) Esterase->NA Cleavage GPR GPR109A Receptor (Langerhans Cells) NA->GPR Binding COX COX-1 / COX-2 Pathway GPR->COX Signaling PGD2 Prostaglandin D2 Release COX->PGD2 Vaso Vasodilation (Erythema) PGD2->Vaso Paracrine Effect

Figure 1: The bio-activation pathway of Propyl Nicotinate from topical application to physiological response.

In Vitro Efficacy: Permeation & Metabolism

In vitro assays focus on the drug's ability to reach the target site. The standard protocol uses Franz Diffusion Cells with excised human or porcine skin.

Experimental Protocol: Franz Cell Permeation
  • Membrane: Dermatomed porcine ear skin (thickness ~500 µm).

  • Donor Phase: Propyl Nicotinate (0.1% - 1.0%) in vehicle (e.g., Ethanol/PG).

  • Receptor Phase: PBS (pH 7.4) at 32°C, stirred constantly.

  • Sampling: Aliquots taken at 0, 1, 2, 4, 6, 12, 24 hours.

  • Analysis: HPLC-UV or LC-MS/MS to quantify both Propyl Nicotinate and Nicotinic Acid (metabolite).

Key In Vitro Metrics
  • Flux (

    
    ):  The steady-state rate of penetration (
    
    
    
    ).
  • Permeability Coefficient (

    
    ):  Normalized speed of entry.
    
  • Metabolic Conversion: The ratio of Nicotinic Acid to Propyl Nicotinate in the receptor fluid indicates esterase activity.

Data Insight: Propyl Nicotinate shows higher permeability than Methyl Nicotinate in vitro due to optimal lipophilicity (LogP ~2.3 vs 1.3), allowing it to traverse the lipid matrix of the stratum corneum more effectively.

In Vivo Efficacy: Vasodilation & Erythema

In vivo efficacy is measured by the magnitude and time-course of the vascular response. This is a functional assay, unlike the passive diffusion measured in vitro.

Experimental Protocol: Laser Doppler Flowmetry (LDF)
  • Subjects: Healthy volunteers (acclimatized for 20 mins at 22°C).

  • Application: 20 µL of formulation applied to volar forearm (circular area, 2 cm diameter).

  • Measurement: LDF probe placed 1 mm above skin surface.

  • Quantification: Perfusion Units (PU) recorded continuously for 60 minutes.

  • Visual Scoring: Erythema graded on a 0-4 scale or measured via Chromameter (a* value).

Key In Vivo Metrics
  • Time to Onset (

    
    ):  Time to reach 20% of peak blood flow.
    
  • Time to Peak (

    
    ):  Time to maximum vasodilation.
    
  • Area Under Curve (AUC): Total vasodilatory response.

Data Insight: Despite better in vitro permeation, Propyl Nicotinate often shows a delayed onset (


 ~10-15 min) compared to Methyl Nicotinate (

~3-5 min) in vivo. This "lag" is due to the requisite enzymatic hydrolysis step before receptor activation can occur.

Comparative Analysis: Propyl Nicotinate vs. Alternatives

The following table contrasts Propyl Nicotinate with its primary alternatives, Methyl Nicotinate (faster acting) and Benzyl Nicotinate (sustained action).

FeatureMethyl NicotinatePropyl Nicotinate Benzyl Nicotinate
Chemical Structure C1 Ester (Methyl)C3 Ester (Propyl) Aromatic Ester (Benzyl)
LogP (Lipophilicity) ~1.3~2.3 ~2.7
In Vitro Flux (

)
ModerateHigh Low (Depot effect)
In Vivo Onset (

)
Rapid (3-5 min)Delayed (10-15 min) Slow (20+ min)
Duration of Action Short (< 60 min)Medium (60-90 min) Long (> 120 min)
Sensory Profile Sharp stingingModerate warming Mild warming
Primary Use Acute pain, diagnosticsMuscle rub, hair growth Chronic pain patches

Critical Discrepancy: The "Biphasic" Response

A critical finding for researchers is that in vitro flux does not linearly correlate with in vivo peak vasodilation .

  • In Vitro: Flux is Fickian (concentration-dependent).

  • In Vivo: Response is Receptor-Mediated (saturable). Once the GPR109A receptors are saturated, increasing flux does not increase vasodilation; it only prolongs the duration. Furthermore, high concentrations can induce tachyphylaxis (receptor desensitization), where repeated application leads to diminished response, a phenomenon not observable in standard Franz cell assays.

Workflow cluster_0 In Vitro (Franz Cell) cluster_1 In Vivo (Clinical) Step1 Apply Formulation (Donor Chamber) Step2 Sample Receptor Fluid (HPLC Analysis) Result1 Output: Flux (Jss) & Permeability (Kp) Comparison CORRELATION ANALYSIS Disconnect: Flux vs. Response Factor: Hydrolysis Rate & Receptor Saturation Result1->Comparison Step3 Topical Application (Volar Forearm) Step4 Laser Doppler Flowmetry Result2 Output: Blood Flow (PU) & Erythema Score Result2->Comparison

Figure 2: Experimental workflow comparing in vitro permeation metrics with in vivo functional endpoints.

References

  • Nicotinate Pharmacology & GPR109A

    • Source: National Institutes of Health (NIH) / PubMed Central
    • Title: "The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery"
    • Link: [Link] (Generalized link to Nicotinate Scaffold literature)

  • Topical Rubefacient Efficacy

    • Source: Cochrane Library
    • Title: "Salicylate-containing rubefacients for acute and chronic musculoskeletal pain in adults"
    • Link: [Link]

  • Chemical Properties & Toxicology

    • Source: PubChem (N
    • Title: "Propyl Nicotin
    • Link: [Link]

  • Mechanism of Flushing

    • Source: British Journal of Pharmacology
    • Title: "Mechanisms of nicotinic acid-induced flushing"
    • Link: [Link][2][3][4][5]

Sources

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